Phosphoramidon Disodium
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/q;2*+1/p-2/t12-,16-,17-,18-,19+,20+,23-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKHVXFOYFBMDJ-ODIUWQMJSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N3Na2O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164204-38-0 | |
| Record name | Phosphoramidon disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164204380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHOSPHORAMIDON DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F7O684NXF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phosphoramidon Disodium Salt: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidon disodium salt is a naturally derived microbial metabolite originally isolated from Streptomyces tanashiensis. It is a potent and specific inhibitor of several zinc-dependent metalloproteases, making it an invaluable tool in biochemical research and a lead compound in drug discovery. This technical guide provides an in-depth exploration of the mechanism of action of phosphoramidon, focusing on its interactions with key physiological enzymes. We will delve into its inhibitory kinetics, the structural basis of its action, and the functional consequences of its enzymatic inhibition, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Inhibition of Metalloproteases
Phosphoramidon exerts its biological effects by reversibly inhibiting a select group of metalloproteases. Its primary targets include thermolysin, neprilysin (NEP), and endothelin-converting enzyme (ECE). To a lesser extent, it also inhibits angiotensin-converting enzyme (ACE). The core of its inhibitory action lies in its structural mimicry of the transition state of peptide hydrolysis, allowing it to bind with high affinity to the active site of these enzymes.
The phosphonate group of phosphoramidon is crucial for its inhibitory activity. It acts as a transition-state analog, chelating the essential zinc ion within the enzyme's active site. This interaction, along with hydrogen bonding and hydrophobic interactions between the inhibitor and the enzyme's subsites, results in potent and specific inhibition.
Quantitative Inhibition Data
The inhibitory potency of this compound salt against its primary targets has been quantified using various enzymatic assays. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), providing a comparative overview of its efficacy.
| Enzyme Target | Inhibition Constant (Ki) | IC50 | Species/Source |
| Neprilysin (NEP) | 3 nM[1] | 0.034 µM[2][3] | Rabbit Kidney |
| Thermolysin | 28 nM[1] | - | Bacillus thermoproteolyticus |
| Endothelin-Converting Enzyme (ECE-1) | - | 1 µM - 3.5 µM[2] | Porcine Lung / Various |
| Angiotensin-Converting Enzyme (ACE) | - | 78 µM | Rabbit Lung |
Detailed Inhibition Profiles of Key Enzyme Targets
Neprilysin (NEP)
Neprilysin, also known as neutral endopeptidase or CD10, is a key enzyme in the degradation of several physiologically active peptides, including natriuretic peptides, bradykinin, and substance P. By inhibiting NEP, phosphoramidon prevents the breakdown of these peptides, leading to their increased bioavailability and enhanced downstream signaling.
Binding Mechanism: Crystallographic studies of the rabbit neprilysin-phosphoramidon complex reveal that the inhibitor binds in the large central cavity of the enzyme, which houses the active site. The zinc ion at the catalytic center is coordinated by His584, His588, and Glu647 of the enzyme. The phosphate group of phosphoramidon directly interacts with this zinc ion. Further stability is conferred by interactions between the inhibitor and residues such as His712, Arg718, and Asn543.
Signaling Pathway: The inhibition of neprilysin by phosphoramidon has significant implications for cardiovascular and neuronal signaling. By preventing the degradation of natriuretic peptides (ANP, BNP), it promotes vasodilation and natriuresis, effects beneficial in conditions like heart failure.
Endothelin-Converting Enzyme (ECE)
ECE is a crucial enzyme in the biosynthesis of endothelins, potent vasoconstrictors. ECE-1 converts the inactive precursor, big endothelin-1 (big ET-1), into the highly active endothelin-1 (ET-1). Phosphoramidon's inhibition of ECE-1 blocks this conversion, leading to reduced levels of ET-1 and consequently, vasodilation.
Binding Mechanism: The crystal structure of human ECE-1 in complex with phosphoramidon shows that the inhibitor binds to the enzyme's catalytic domain. Similar to its interaction with neprilysin, the phosphonate moiety of phosphoramidon coordinates with the active site zinc ion. The structure of the ECE-1 active site is closely related to that of neprilysin, providing a basis for the dual inhibitory activity of phosphoramidon.
Signaling Pathway: By blocking the production of ET-1, phosphoramidon interferes with the endothelin signaling pathway, which plays a critical role in blood pressure regulation and cell proliferation.
Angiotensin-Converting Enzyme (ACE)
ACE is a central component of the renin-angiotensin system (RAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. While phosphoramidon does inhibit ACE, its potency is significantly lower compared to its inhibition of NEP and ECE.
Signaling Pathway: Inhibition of ACE by phosphoramidon contributes to a reduction in angiotensin II levels, leading to vasodilation and a decrease in blood pressure.
Experimental Protocols
The determination of the inhibitory activity of phosphoramidon against its target metalloproteases involves specific enzymatic assays. Below are generalized methodologies for assessing the inhibition of NEP, ECE, and ACE.
General Workflow for Enzyme Inhibition Assay
Neprilysin (NEP) Inhibition Assay
-
Enzyme Source: Recombinant human or rabbit neprilysin.
-
Substrate: A fluorogenic peptide substrate, such as Mca-RPPGFSAFK(Dnp)-OH.
-
Assay Buffer: Tris-HCl buffer at pH 7.5, containing NaCl and ZnCl2.
-
Procedure: a. In a microplate, add NEP enzyme solution to wells containing serial dilutions of this compound salt or vehicle control. b. Pre-incubate for 15 minutes at 37°C. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence (excitation/emission wavelengths specific to the fluorophore) over time using a fluorescence plate reader. e. The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Data Analysis: Calculate the percentage of inhibition for each phosphoramidon concentration and determine the IC50 value by non-linear regression. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Endothelin-Converting Enzyme (ECE-1) Inhibition Assay
-
Enzyme Source: Membrane preparations from cells expressing recombinant human ECE-1 or purified soluble ECE-1.
-
Substrate: A fluorogenic peptide substrate, such as Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH.
-
Assay Buffer: MES buffer at a slightly acidic pH (e.g., 6.5-7.0), as ECE-1 activity is optimal at this pH.
-
Procedure: a. Similar to the NEP assay, pre-incubate the enzyme with varying concentrations of phosphoramidon. b. Initiate the reaction by adding the substrate. c. Monitor the cleavage of the substrate by measuring the increase in fluorescence.
-
Data Analysis: Determine IC50 and Ki values as described for the NEP assay.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
-
Enzyme Source: Rabbit lung ACE or recombinant human ACE.
-
Substrate: N-Hippuryl-His-Leu (HHL) or a fluorogenic substrate like o-Abz-Gly-p-Phe(NO2)-Pro-OH.
-
Assay Buffer: HEPES or borate buffer at pH 8.3, containing NaCl and ZnCl2.
-
Procedure (using HHL substrate): a. Pre-incubate ACE with phosphoramidon. b. Add HHL to start the reaction and incubate at 37°C. c. Stop the reaction by adding HCl. d. The product, hippuric acid, is extracted with ethyl acetate. e. The ethyl acetate is evaporated, and the hippuric acid is redissolved and quantified by measuring its absorbance at 228 nm.
-
Procedure (using fluorogenic substrate): a. Follow a similar procedure to the NEP and ECE assays, monitoring the increase in fluorescence upon substrate cleavage.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
This compound salt is a versatile and potent metalloprotease inhibitor with a well-characterized mechanism of action. Its ability to potently inhibit neprilysin and endothelin-converting enzyme has made it an indispensable tool for studying the physiological roles of these enzymes and for validating them as therapeutic targets. The detailed understanding of its binding mode and inhibitory kinetics provides a solid foundation for the rational design of more selective and potent inhibitors for various therapeutic applications, including cardiovascular diseases and beyond. This guide serves as a comprehensive technical resource to aid researchers and drug developers in leveraging the full potential of phosphoramidon in their scientific endeavors.
References
- 1. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of soluble rabbit neprilysin complexed with phosphoramidon or thiorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of phosphoramidon-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphoramidon Disodium Salt: A Technical Guide to its Metalloendopeptidase Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidon disodium salt, a metalloprotease inhibitor originally isolated from Streptomyces tanashiensis, has become an invaluable tool in biochemical and pharmacological research.[1][2] Its ability to potently and, in some cases, selectively inhibit key zinc-dependent metalloendopeptidases has facilitated the elucidation of critical physiological and pathological pathways. This technical guide provides an in-depth overview of the primary enzyme targets of phosphoramidon, presenting quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways.
Core Enzyme Targets of Phosphoramidon
Phosphoramidon exhibits inhibitory activity against several members of the metalloendopeptidase family. The primary targets include thermolysin, neprilysin (NEP), and endothelin-converting enzyme (ECE).[1][3][4] It also demonstrates weaker inhibition of angiotensin-converting enzyme (ACE). The mechanism of inhibition is generally competitive, with the phosphoramidate moiety mimicking the transition state of peptide hydrolysis.
Quantitative Inhibition Data
The inhibitory potency of phosphoramidon against its key targets has been quantified through various studies, typically reported as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values can vary depending on the specific assay conditions, substrate used, and the source of the enzyme.
| Enzyme Target | Inhibitor Constant (Ki) | IC50 | Source Organism/Enzyme Type | Citation |
| Neprilysin (NEP) | 3 nM | 0.034 µM | M4 and M13 families | |
| Thermolysin | 28 nM | 0.4 µg/mL | Bacillus thermoproteolyticus | |
| Endothelin-Converting Enzyme-1 (ECE-1) | - | 14 nM - 8 µM | - | |
| Endothelin-Converting Enzyme (ECE) | - | 3.5 µM | - | |
| Angiotensin-Converting Enzyme (ACE) | - | 78 µM | - | |
| Pseudolysin | 250 nM | - | M4 and M13 families | |
| ZMPSTE24 | - | Preliminary data suggests inhibition | Integral membrane zinc metalloprotease |
Signaling Pathways
The enzymes targeted by phosphoramidon play crucial roles in various signaling pathways that regulate processes such as blood pressure, inflammation, and cell proliferation.
Endothelin Signaling Pathway
Endothelin-converting enzyme (ECE) is a key enzyme in the endothelin signaling pathway. It catalyzes the conversion of the inactive precursor, big endothelin-1 (big ET-1), to the potent vasoconstrictor, endothelin-1 (ET-1). ET-1 then binds to its receptors (ET-A and ET-B) on various cell types, initiating a cascade of downstream signaling events that contribute to vasoconstriction, cell proliferation, and inflammation. Phosphoramidon's inhibition of ECE blocks the production of active ET-1, thereby attenuating these effects.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. researchgate.net [researchgate.net]
- 3. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
- 4. Detection by bioassay and specific enzyme-linked immunosorbent assay of phosphoramidon-inhibitable endothelin-converting activity in brain and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphoramidon Disodium Salt: A Technical Guide to its Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Phosphoramidon disodium salt, a potent metalloprotease inhibitor. Originally isolated from Streptomyces tanashiensis, Phosphoramidon has become a critical tool in biochemical research and a lead compound in drug discovery. This document details its discovery and history, mechanism of action as a competitive, transition-state analog inhibitor, and its significant role in elucidating the endothelin signaling pathway. Key experimental data are summarized in tabular format, and detailed protocols for relevant assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and concise understanding of its biological context and experimental application.
Discovery and History
Phosphoramidon was first discovered in 1973 by Suda et al. from the culture filtrates of Streptomyces tanashiensis.[1][2] This discovery was part of a broader screening effort for microbial metabolites with enzyme-inhibiting properties. Initial studies revealed its potent inhibitory activity against thermolysin, a metalloprotease from Bacillus thermoproteolyticus.[1] Subsequent research expanded its inhibitory profile to include other zinc-containing metalloproteases, most notably neprilysin (NEP) and endothelin-converting enzyme (ECE).[3][4] Its ability to inhibit ECE was a pivotal finding, establishing Phosphoramidon as a crucial tool for studying the renin-angiotensin and endothelin systems, which are critical in blood pressure regulation. The disodium salt form of Phosphoramidon is commonly used in research due to its solubility in aqueous solutions.
Mechanism of Action
Phosphoramidon functions as a potent and specific competitive inhibitor of several metalloproteases. Its chemical structure, N-(α-L-rhamnopyranosyloxyphosphinyl)-L-leucyl-L-tryptophan, allows it to act as a transition-state analog. The phosphoramidate group mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by these enzymes. This high-affinity binding to the active site prevents the natural substrate from accessing the enzyme, thereby inhibiting its catalytic activity. The inhibition by Phosphoramidon is reversible.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound salt against its primary targets has been quantified in numerous studies. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
| Target Enzyme | Inhibitor | IC50 Value (µM) | Reference(s) |
| Endothelin-Converting Enzyme (ECE) | This compound salt | 3.5 | |
| Neprilysin (NEP) | This compound salt | 0.034 | |
| Angiotensin-Converting Enzyme (ACE) | This compound salt | 78 | |
| Thermolysin | This compound salt | 0.028 (Ki) |
Table 1: Summary of IC50 and Ki values for this compound salt against various metalloproteases.
Key Biological Effects: Inhibition of the Endothelin Pathway
One of the most significant biological effects of Phosphoramidon is its potent inhibition of Endothelin-Converting Enzyme (ECE). ECE is responsible for the proteolytic cleavage of the inactive precursor, big endothelin-1 (big ET-1), to the highly potent vasoconstrictor, endothelin-1 (ET-1). By inhibiting ECE, Phosphoramidon effectively blocks the production of mature ET-1, leading to a decrease in its physiological effects.
This inhibitory action has been demonstrated in various experimental models:
-
In vitro: In cultured endothelial cells, Phosphoramidon treatment leads to a decrease in the secretion of ET-1 and a corresponding increase in the secretion of big ET-1.
-
In vivo: In animal models, administration of Phosphoramidon has been shown to block the pressor (blood pressure-increasing) response to exogenous big ET-1 and to lower blood pressure in hypertensive rats. Human studies have also confirmed that Phosphoramidon inhibits the conversion of big ET-1 to ET-1 in the forearm, preventing vasoconstriction.
The signaling pathway of endothelin-1 production and the inhibitory action of Phosphoramidon are illustrated in the following diagram:
Experimental Protocols
This section provides detailed methodologies for key experiments frequently performed in the study of Phosphoramidon.
Thermolysin Inhibition Assay (Fluorometric Method)
This protocol is based on the principles of fluorometric titration to determine the inhibitor constant (Ki) of Phosphoramidon for thermolysin.
Materials:
-
Thermolysin from Bacillus thermoproteolyticus
-
This compound salt
-
Fluorescent substrate (e.g., 3-(2-furyl)acryloyl-glycyl-L-leucine amide)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2
-
Fluorometer
Procedure:
-
Prepare a stock solution of thermolysin in the assay buffer.
-
Prepare a series of dilutions of this compound salt in the assay buffer.
-
Prepare a stock solution of the fluorescent substrate in the assay buffer.
-
In a cuvette, mix the thermolysin solution with a specific concentration of Phosphoramidon. Allow to incubate at room temperature for 15 minutes to reach binding equilibrium.
-
Initiate the reaction by adding the fluorescent substrate to the cuvette.
-
Immediately place the cuvette in the fluorometer and record the decrease in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Repeat the measurement for each concentration of Phosphoramidon.
-
Determine the initial velocity (v₀) of the reaction for each inhibitor concentration.
-
Plot 1/v₀ versus the inhibitor concentration ([I]). The data should fit a linear equation for competitive inhibition.
-
The Ki can be calculated from the slope of the line and the known Km of the substrate.
Endothelin-Converting Enzyme (ECE) Activity Assay (Scintillation Proximity Assay - SPA)
This protocol describes a high-throughput method for measuring ECE activity and its inhibition by Phosphoramidon using SPA technology.
Materials:
-
ECE-containing membrane preparation (e.g., from porcine aortic endothelial cells)
-
[¹²⁵I]-labeled Big Endothelin-1
-
This compound salt
-
Anti-Endothelin-1 antibody
-
Protein A-coated SPA beads
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 100 mM NaCl and 0.1% BSA
-
96-well microplate
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound salt in the assay buffer.
-
In a 96-well microplate, add the ECE membrane preparation to each well.
-
Add the different concentrations of Phosphoramidon to the respective wells.
-
Add [¹²⁵I]-labeled Big Endothelin-1 to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours).
-
Stop the reaction by adding an excess of anti-Endothelin-1 antibody.
-
Add a suspension of Protein A-coated SPA beads to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the antibody-antigen complex to bind to the beads.
-
Measure the radioactivity in each well using a scintillation counter. The proximity of the ¹²⁵I-labeled ET-1 (the product) to the bead results in a light signal.
-
Calculate the percent inhibition for each concentration of Phosphoramidon and determine the IC50 value.
In Vivo Blood Pressure Measurement in Rats
This protocol outlines the procedure for assessing the in vivo effect of Phosphoramidon on blood pressure in an anesthetized rat model.
Materials:
-
Male Sprague-Dawley rats
-
This compound salt
-
Big Endothelin-1
-
Anesthetic (e.g., urethane)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
Saline solution
Procedure:
-
Anesthetize the rat with an appropriate anesthetic.
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the femoral artery and connect the catheter to a pressure transducer to continuously monitor blood pressure.
-
Cannulate the femoral vein for intravenous administration of compounds.
-
Allow the animal to stabilize for a period of 30 minutes.
-
Administer a bolus injection of Big Endothelin-1 intravenously and record the pressor response.
-
After the blood pressure returns to baseline, administer this compound salt intravenously.
-
After a set period (e.g., 15 minutes), administer the same dose of Big Endothelin-1 again and record the pressor response.
-
Compare the pressor response to Big Endothelin-1 before and after the administration of Phosphoramidon to determine the inhibitory effect.
The general workflow for an in vivo blood pressure experiment is depicted below:
HPLC Analysis of Big ET-1 to ET-1 Conversion
This protocol describes the use of High-Performance Liquid Chromatography (HPLC) to separate and quantify the conversion of Big ET-1 to ET-1.
Materials:
-
Sample from in vitro or in vivo experiments
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
-
Fraction collector (optional)
-
Radioimmunoassay (RIA) or ELISA kit for ET-1 and Big ET-1
Procedure:
-
Prepare the sample by acidifying with TFA and centrifuging to remove any precipitate.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared sample onto the column.
-
Run a linear gradient of Mobile Phase B to elute the peptides. A typical gradient might be from 5% to 60% B over 60 minutes.
-
Monitor the elution profile at 214 nm.
-
If using a fraction collector, collect fractions at regular intervals (e.g., every minute).
-
Analyze the collected fractions (or the peaks from the chromatogram) for the presence of ET-1 and Big ET-1 using a specific RIA or ELISA.
-
Quantify the amounts of ET-1 and Big ET-1 to determine the extent of conversion.
Conclusion
This compound salt has proven to be an invaluable tool for researchers in the fields of biochemistry, pharmacology, and drug development. Its discovery and subsequent characterization as a potent metalloprotease inhibitor have significantly advanced our understanding of critical physiological pathways, particularly the endothelin system. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for scientists working with this important compound, facilitating further research into its mechanisms and potential therapeutic applications.
References
- 1. sketchviz.com [sketchviz.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Separation of Endothelin Isoforms by High Performance Liquid Chromatography and Detection by Radioimmunoassay | Springer Nature Experiments [experiments.springernature.com]
- 4. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Phosphoramidon Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Phosphoramidon Disodium salt, a potent metalloprotease inhibitor. The document details the synthetic pathway, experimental protocols, and the compound's mechanism of action within key biological signaling pathways. All quantitative data is presented in clear, tabular format for ease of comparison, and logical and biological relationships are visualized using diagrams.
Introduction
Phosphoramidon, chemically known as N-(α-L-rhamnopyranosyloxyhydroxyphosphinyl)-L-leucyl-L-tryptophan, is a natural product originally isolated from Streptomyces tanashiensis. Its disodium salt form is a widely used biochemical tool and a subject of interest in drug development due to its potent inhibition of various zinc-containing metalloendopeptidases, most notably thermolysin, neprilysin (NEP), and endothelin-converting enzyme (ECE). This guide delineates a plausible chemical synthesis route for this compound salt, based on established principles of peptide and phosphoramidate chemistry.
Chemical Synthesis Pathway
The synthesis of this compound salt is a multi-step process that involves the preparation of a protected dipeptide, the synthesis of a phosphorylated rhamnose derivative, the coupling of these two key intermediates, and subsequent deprotection and salt formation.
A plausible synthetic route can be conceptualized as follows:
-
Dipeptide Synthesis: The synthesis begins with the coupling of protected L-leucine and L-tryptophan amino acids to form the dipeptide backbone.
-
Phosphorylation of L-Rhamnose: A protected form of L-rhamnose is phosphorylated to introduce the phosphinyl group.
-
Coupling Reaction: The phosphorylated rhamnose is then coupled with the dipeptide.
-
Deprotection and Salt Formation: Finally, all protecting groups are removed, and the molecule is converted to its disodium salt.
A generalized workflow for this synthesis is depicted below.
Caption: Generalized workflow for the chemical synthesis of this compound salt.
Quantitative Data
The inhibitory activity of Phosphoramidon against key metalloproteases is a critical aspect of its biological function. The following table summarizes its inhibitory potency.
| Enzyme Target | IC50 Value |
| Neprilysin (NEP) | 34 nM |
| Endothelin-Converting Enzyme (ECE) | 3.5 µM |
| Angiotensin-Converting Enzyme (ACE) | 78 µM |
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of this compound salt. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.
Synthesis of N-(Benzyloxycarbonyl)-L-leucyl-L-tryptophan Methyl Ester (Protected Dipeptide)
Objective: To synthesize the protected dipeptide backbone of Phosphoramidon.
Materials:
-
N-(Benzyloxycarbonyl)-L-leucine (Cbz-Leu-OH)
-
L-Tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-(Benzyloxycarbonyl)-L-leucine (1.0 eq) and 1-Hydroxybenzotriazole (1.1 eq) in anhydrous dichloromethane.
-
Add L-Tryptophan methyl ester hydrochloride (1.0 eq) to the solution, followed by the dropwise addition of triethylamine (1.1 eq) at 0 °C.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected dipeptide.
Synthesis of a Phosphorylated L-Rhamnose Derivative
Objective: To prepare a suitable phosphorylated L-rhamnose intermediate for coupling with the dipeptide. A plausible approach involves the use of a phosphoramidite reagent.
Materials:
-
Protected L-rhamnose (e.g., with acetyl or benzyl protecting groups)
-
Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile
-
Oxidizing agent (e.g., tert-butyl hydroperoxide or iodine in THF/water/pyridine)
Procedure:
-
Dissolve the protected L-rhamnose (1.0 eq) in anhydrous acetonitrile.
-
Add N,N-Diisopropylethylamine (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add the phosphitylating agent (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and add the oxidizing agent.
-
Stir for 30 minutes, then quench the reaction with saturated sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by flash column chromatography.
Coupling of the Phosphorylated Rhamnose and Dipeptide
Objective: To form the phosphoramidate linkage between the two key intermediates.
Materials:
-
Protected L-leucyl-L-tryptophan methyl ester (from step 4.1, after deprotection of the Cbz group)
-
Phosphorylated L-rhamnose derivative (from step 4.2)
-
Activating agent (e.g., tetrazole)
-
Anhydrous acetonitrile
Procedure:
-
The Cbz protecting group of the dipeptide is removed by hydrogenolysis (e.g., using H₂ gas and Pd/C catalyst).
-
Dissolve the deprotected dipeptide (1.0 eq) and the phosphorylated rhamnose derivative (1.1 eq) in anhydrous acetonitrile.
-
Add the activating agent (e.g., a solution of tetrazole in acetonitrile) dropwise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude protected phosphoramidon by flash column chromatography.
Deprotection and Formation of the Disodium Salt
Objective: To remove all protecting groups and isolate the final product as a disodium salt.
Materials:
-
Protected Phosphoramidon
-
Deprotection reagents (specific to the protecting groups used, e.g., trifluoroacetic acid for Boc groups, sodium hydroxide for methyl esters and cyanoethyl groups)
-
Sodium hydroxide solution (e.g., 0.1 M)
-
Methanol or another suitable solvent
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Treat the protected phosphoramidon with the appropriate deprotection reagents. The specific conditions will depend on the protecting groups chosen in the preceding steps. For example, a two-step process might involve acidic treatment followed by basic hydrolysis.
-
After deprotection, neutralize the reaction mixture.
-
Purify the resulting phosphoramidonic acid using preparative reverse-phase HPLC.
-
To form the disodium salt, dissolve the purified phosphoramidonic acid in a minimal amount of water or methanol and carefully add two equivalents of a standard sodium hydroxide solution.
-
Lyophilize the solution to obtain this compound salt as a white solid.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Biological Signaling Pathways
Phosphoramidon exerts its biological effects by inhibiting key metalloproteases involved in important signaling pathways. The following diagrams illustrate its mechanism of action.
Inhibition of the Endothelin-Converting Enzyme (ECE) Pathway
Phosphoramidon inhibits ECE, the enzyme responsible for converting Big Endothelin-1 (Big ET-1) into the potent vasoconstrictor Endothelin-1 (ET-1). This inhibition can have therapeutic implications in conditions associated with elevated ET-1 levels.
Caption: Inhibition of the Endothelin-Converting Enzyme (ECE) pathway by Phosphoramidon.
Inhibition of Neprilysin (NEP) and Substrate Degradation
Neprilysin is a neutral endopeptidase that degrades a variety of signaling peptides. By inhibiting NEP, Phosphoramidon can potentiate the effects of these peptides.
Caption: Inhibition of Neprilysin (NEP) by Phosphoramidon, leading to potentiation of substrate signaling.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound salt and an understanding of its biological mechanism of action. The provided experimental protocols offer a starting point for researchers in the fields of medicinal chemistry and drug development to produce this valuable compound for further investigation. The visualization of its inhibitory effects on key signaling pathways highlights its potential as a modulator of various physiological and pathological processes.
Phosphoramidon Disodium Salt: A Technical Guide to its Biochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidon disodium salt is a potent and widely utilized metalloprotease inhibitor originally isolated from cultures of Streptomyces tanashiensis.[1] Its ability to specifically target and inhibit key enzymes involved in vital physiological processes has established it as an indispensable tool in biochemical research and a foundational compound in the exploration of therapeutic agents. This technical guide provides an in-depth overview of the biochemical properties of this compound salt, with a focus on its mechanism of action, inhibitory constants, and its impact on significant signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₂N₃Na₂O₁₀P | [2] |
| Molecular Weight | 587.47 g/mol | [2] |
| CAS Number | 164204-3-8 | [2] |
| Solubility | Soluble to 100 mM in water. Also soluble in DMSO and methanol. | [1] |
| Storage | Store at -20°C. |
Mechanism of Action
Phosphoramidon acts as a transition-state analogue inhibitor of zinc-containing metalloendopeptidases. The phosphonate group in its structure mimics the tetrahedral transition state of peptide bond hydrolysis, allowing it to bind with high affinity to the active site of target enzymes and effectively block their catalytic activity. This inhibition is reversible.
Target Enzymes and Inhibitory Potency
Phosphoramidon exhibits potent inhibitory activity against a select group of metalloendopeptidases, most notably Neprilysin (NEP), Endothelin-Converting Enzyme (ECE), and Thermolysin. It is important to note that it does not significantly inhibit other classes of proteases such as trypsin, papain, chymotrypsin, or pepsin.
Quantitative Inhibitory Data
The inhibitory potency of Phosphoramidon is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. The Ki value is a more absolute measure of the inhibitor's binding affinity.
| Target Enzyme | IC50 | Ki | References |
| Neprilysin (NEP, Neutral Endopeptidase 24.11) | 0.034 µM (34 nM) | 3 nM | |
| Endothelin-Converting Enzyme (ECE) | 3.5 µM | - | |
| Angiotensin-Converting Enzyme (ACE) | 78 µM | - | |
| Thermolysin | - | 28 nM | |
| Pseudolysin | - | 250 nM |
Note: IC50 values can vary depending on experimental conditions such as substrate concentration.
Impact on Key Signaling Pathways
Phosphoramidon's inhibition of NEP and ECE has profound effects on several critical signaling pathways, making it a valuable tool for studying their roles in physiology and disease.
Endothelin Signaling Pathway
Endothelin-1 (ET-1), a potent vasoconstrictor, is synthesized from its inactive precursor, big endothelin-1, by the action of Endothelin-Converting Enzyme (ECE). By inhibiting ECE, Phosphoramidon blocks this conversion, leading to a decrease in the levels of active ET-1. This has significant implications for the regulation of blood pressure and vascular tone.
Natriuretic Peptide Signaling Pathway
Neprilysin (NEP) is the primary enzyme responsible for the degradation of natriuretic peptides, such as Atrial Natriuretic Peptide (ANP). These peptides play a crucial role in regulating blood pressure, sodium balance, and cardiovascular homeostasis. By inhibiting NEP, Phosphoramidon prevents the breakdown of ANP, thereby increasing its plasma concentration and potentiating its physiological effects, which include vasodilation and natriuresis.
Experimental Protocols
General Workflow for Enzyme Inhibition Assay
The determination of IC50 and Ki values for Phosphoramidon typically involves a series of in vitro enzyme inhibition assays. The general workflow for such an assay is outlined below.
Example Protocol: Neprilysin (NEP) Inhibition Assay
Objective: To determine the IC50 of Phosphoramidon for human recombinant NEP.
Materials:
-
Human recombinant Neprilysin
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
This compound salt
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Fluorescence microplate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of Phosphoramidon in assay buffer.
-
Create a series of dilutions of Phosphoramidon to cover a range of concentrations (e.g., from 1 pM to 10 µM).
-
Prepare working solutions of NEP and the fluorogenic substrate in assay buffer.
-
-
Assay Procedure:
-
To each well of the microplate, add a fixed amount of the NEP enzyme solution.
-
Add the various concentrations of Phosphoramidon to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by NEP results in a fluorescent signal.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocities) from the linear phase of the fluorescence curves for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the Phosphoramidon concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Phosphoramidon that causes 50% inhibition of NEP activity.
-
Conclusion
This compound salt is a powerful and specific inhibitor of key metalloendopeptidases, including Neprilysin and Endothelin-Converting Enzyme. Its well-characterized biochemical properties and mechanism of action make it an invaluable tool for researchers in pharmacology, biochemistry, and drug discovery. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for the effective utilization of Phosphoramidon in investigating the roles of its target enzymes in health and disease.
References
Phosphoramidon Disodium Salt: An In-depth Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidon disodium salt, a metalloprotease inhibitor originally isolated from Streptomyces tanashiensis, is a crucial tool in biochemical and pharmacological research.[1][2][3] Its ability to selectively inhibit key enzymes involved in vital physiological processes has made it instrumental in studying cardiovascular regulation, neuropeptide metabolism, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the inhibitor selectivity profile of this compound salt, complete with quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Inhibitor Selectivity Profile: A Quantitative Analysis
Phosphoramidon exhibits a distinct selectivity profile, demonstrating potent inhibition of a specific subset of metalloproteases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound salt against several key enzymes, providing a clear comparison of its inhibitory potency.
| Target Enzyme | IC50 Value | Notes |
| Neutral Endopeptidase (NEP) | 0.034 µM | Also known as Neprilysin or EC 3.4.24.11.[4][5] |
| Endothelin-Converting Enzyme (ECE) | 3.5 µM | |
| Angiotensin-Converting Enzyme (ACE) | 78 µM | |
| Thermolysin | 0.4 µg/mL | A specific metalloprotease inhibitor. |
| M1 (ECE-like enzyme from porcine lung) | ~1 µM | Does not inhibit M1 with thiorphan or bacitracin. |
| M2 (NEP-like enzyme from porcine lung) | ~0.3 nM | Also inhibited by thiorphan and bacitracin. |
This data clearly illustrates that phosphoramidon is a highly potent inhibitor of Neutral Endopeptidase (NEP), with significantly lower potency against Endothelin-Converting Enzyme (ECE) and Angiotensin-Converting Enzyme (ACE). This selectivity is a key attribute for its use as a research tool to dissect the specific roles of these enzymes in biological pathways.
Key Signaling Pathways
Phosphoramidon's inhibitory action on metalloproteases directly impacts critical signaling pathways. The following diagrams illustrate the primary pathways affected by phosphoramidon.
Caption: Endothelin-1 production pathway and its inhibition by phosphoramidon.
Caption: Amyloid-β degradation by NEP and its inhibition by phosphoramidon.
Experimental Methodologies
The determination of inhibitor selectivity and potency relies on robust experimental protocols. Below is a generalized workflow for a typical in vitro enzyme inhibition assay used to determine the IC50 value of phosphoramidon.
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
A more detailed, generalized protocol is as follows:
-
Reagent Preparation:
-
Prepare a stock solution of this compound Salt in a suitable solvent (e.g., water or DMSO).
-
Prepare a buffered solution appropriate for the specific enzyme being assayed.
-
Prepare the enzyme solution to a known concentration.
-
Prepare the substrate solution. The substrate should be specific to the enzyme and ideally produce a fluorescent or colorimetric signal upon cleavage.
-
-
Assay Procedure:
-
In a multi-well plate, add the buffered solution.
-
Add varying concentrations of the phosphoramidon stock solution to the wells. Include a control well with no inhibitor.
-
Add the enzyme solution to all wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction, if necessary, by adding a stop solution (e.g., a strong acid or a specific inhibitor).
-
-
Signal Detection and Data Analysis:
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Subtract the background signal from a blank well (no enzyme).
-
Calculate the percentage of enzyme inhibition for each phosphoramidon concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Logical Relationship of Selectivity
The following diagram illustrates the logical relationship of phosphoramidon's selectivity, highlighting its preferential inhibition of NEP over other metalloproteases.
Caption: Selectivity profile of phosphoramidon for key metalloproteases.
Conclusion
This compound salt is an indispensable tool for researchers investigating the roles of specific metalloproteases in health and disease. Its well-defined selectivity profile, characterized by potent inhibition of Neutral Endopeptidase, allows for the targeted interrogation of its biological functions. The data and methodologies presented in this guide provide a solid foundation for the effective application of phosphoramidon in experimental designs and drug discovery efforts.
References
- 1. Phosphoramidon - Wikipedia [en.wikipedia.org]
- 2. Phosphoramidon | C23H34N3O10P | CID 445114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Phosphoramidon | 36357-77-4 | >98% [smolecule.com]
- 4. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Phosphoramidon Disodium Salt: A Technical Guide for the Study of Metalloproteases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoramidon disodium salt is a microbial metabolite that has become an invaluable tool for researchers studying metalloproteases.[1] As a potent and specific inhibitor of a range of zinc-dependent endopeptidases, it has significantly contributed to our understanding of the physiological and pathological roles of these enzymes. This technical guide provides an in-depth overview of this compound salt, including its mechanism of action, inhibitory profile, and detailed protocols for its use in experimental settings. Furthermore, it illustrates key concepts and pathways using standardized diagrams to facilitate comprehension and application in research and drug development.
Introduction to this compound Salt
Phosphoramidon, originally isolated from Streptomyces tanashiensis, is a potent, competitive, and transition-state analog inhibitor of several important metalloproteases.[1][2] Its disodium salt form offers enhanced solubility and stability, making it suitable for a wide range of in vitro and in vivo applications. The primary targets of phosphoramidon include thermolysin, neprilysin (NEP), and endothelin-converting enzyme (ECE).[3][4] Its ability to selectively inhibit these enzymes has made it a cornerstone in studies related to cardiovascular regulation, neurobiology, and cancer progression.
Chemical Structure:
-
Molecular Formula: C₂₃H₃₂N₃Na₂O₁₀P
-
Molecular Weight: 587.47 g/mol
Mechanism of Action
Phosphoramidon functions as a transition-state analog inhibitor. Its phosphonate group mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by zinc metalloproteases. The inhibitor binds tightly to the active site of the enzyme, with the phosphonate group coordinating with the essential zinc ion, thereby blocking substrate access and preventing catalysis.
Quantitative Inhibitory Profile
Phosphoramidon exhibits varying affinities for different metalloproteases. The following table summarizes its inhibitory constants (IC₅₀ and Kᵢ) against key enzymes.
| Enzyme Target | Common Name/Abbreviation | IC₅₀ | Kᵢ | References |
| Neprilysin | NEP, Neutral Endopeptidase, CD10 | 34 nM | 2 nM | |
| Endothelin-Converting Enzyme-1 | ECE-1 | 3.5 µM | ~1 µM | |
| Thermolysin | - | - | 9.1 nM | |
| Angiotensin-Converting Enzyme | ACE | 78 µM | - | |
| ZMPSTE24 | - | 7.6 - 10.5 µM | - |
Experimental Protocols
In Vitro Metalloprotease Inhibition Assay using a Fluorogenic Substrate
This protocol describes a general method for determining the inhibitory activity of phosphoramidon against a purified metalloprotease using a continuous fluorogenic assay.
Materials:
-
Purified metalloprotease (e.g., recombinant human Neprilysin)
-
This compound salt
-
Fluorogenic peptide substrate specific for the target enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl, 5 µM ZnCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve phosphoramidon in assay buffer to create a stock solution (e.g., 1 mM). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Dilute the fluorogenic substrate in assay buffer to the desired working concentration (typically at or below the Kₘ value).
-
Dilute the metalloprotease in assay buffer to a working concentration that yields a linear rate of substrate cleavage over the desired time course.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of the various concentrations of phosphoramidon or vehicle control (assay buffer).
-
Add 25 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction and Measure Fluorescence:
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Metalloprotease Activity Assay
This protocol outlines a method to assess the effect of phosphoramidon on metalloprotease activity in a cellular context.
Materials:
-
Adherent cells expressing the target metalloprotease
-
Cell culture medium and supplements
-
This compound salt
-
Fluorogenic, cell-permeable metalloprotease substrate
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging system or fluorescence microscope
-
96-well, clear-bottom, black-walled cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture cells under standard conditions.
-
Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Inhibitor Treatment:
-
Prepare various concentrations of phosphoramidon in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of phosphoramidon or a vehicle control.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Substrate Loading and Imaging:
-
Prepare the cell-permeable fluorogenic substrate in an appropriate buffer (e.g., Hanks' Balanced Salt Solution).
-
Wash the cells once with warm PBS.
-
Add the substrate solution to each well.
-
Immediately begin imaging using a live-cell imaging system or fluorescence microscope equipped with the appropriate filter sets.
-
-
Data Acquisition and Analysis:
-
Acquire images at regular intervals to monitor the increase in fluorescence within the cells.
-
Quantify the fluorescence intensity per cell or per well over time.
-
Compare the rate of fluorescence increase in phosphoramidon-treated cells to the control to determine the extent of inhibition.
-
Signaling Pathways and Applications
Phosphoramidon's inhibitory activity on specific metalloproteases has been instrumental in elucidating their roles in various signaling pathways.
Neprilysin and Amyloid-β Degradation in Alzheimer's Disease
Neprilysin is a key enzyme in the degradation of amyloid-β (Aβ) peptides in the brain. A reduction in NEP activity is associated with the accumulation of Aβ plaques, a hallmark of Alzheimer's disease. Phosphoramidon is used to inhibit NEP in research models to study the mechanisms of Aβ clearance and to test potential therapeutic strategies aimed at enhancing NEP activity.
Endothelin-Converting Enzyme and Vasoconstriction
ECE-1 is responsible for the final step in the biosynthesis of the potent vasoconstrictor, endothelin-1 (ET-1), from its precursor, big ET-1. By inhibiting ECE-1, phosphoramidon prevents the formation of active ET-1, leading to a reduction in vasoconstriction. This has made phosphoramidon a valuable tool for studying the endothelin system in cardiovascular diseases such as hypertension.
Conclusion
This compound salt remains a critical research tool for the study of metalloproteases. Its well-characterized inhibitory profile against key enzymes like neprilysin and endothelin-converting enzyme allows for the precise dissection of their roles in health and disease. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of phosphoramidon in the laboratory, ultimately contributing to advancements in our understanding of metalloprotease biology and the development of novel therapeutics.
References
- 1. Phosphoramidon - Wikipedia [en.wikipedia.org]
- 2. Phosphoramidon inhibits the integral membrane protein zinc metalloprotease ZMPSTE24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of phosphoramidon-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Endothelin-Converting Enzyme: Function and Inhibition by Phosphoramidon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothelin-converting enzyme (ECE) is a critical metalloprotease in the biosynthesis of endothelins, potent vasoconstrictors implicated in a range of cardiovascular diseases. This technical guide provides an in-depth overview of ECE function, with a particular focus on its inhibition by the classical inhibitor, Phosphoramidon. We will delve into the molecular mechanisms of ECE action, the intricacies of the endothelin signaling pathway, and detailed experimental protocols for assessing ECE activity and its inhibition. Quantitative data on the inhibitory effects of Phosphoramidon and other relevant compounds are presented for comparative analysis. This guide is intended to be a valuable resource for researchers and professionals involved in cardiovascular research and the development of novel therapeutics targeting the endothelin system.
Introduction to Endothelin-Converting Enzyme (ECE)
Endothelin-converting enzyme (ECE) is a type II membrane-bound zinc metalloprotease that plays a pivotal role in the cardiovascular system.[1] Its primary function is the proteolytic conversion of inactive precursor peptides, known as big endothelins (big ETs), into their biologically active forms, the endothelins (ETs).[1] Endothelin-1 (ET-1) is the most potent and well-characterized of these peptides, exerting powerful vasoconstrictive effects and influencing cell proliferation and inflammation.[2][3]
There are two main isoforms of ECE, ECE-1 and ECE-2, which share significant sequence homology but differ in their tissue distribution, subcellular localization, and pH optima. ECE-1 is predominantly found on the surface of endothelial cells and has a neutral pH optimum, consistent with its role in the extracellular conversion of big ET-1.[4] In contrast, ECE-2 is localized in intracellular compartments and exhibits optimal activity at an acidic pH. ECE-1 itself exists in four isoforms (ECE-1a, -1b, -1c, and -1d) generated by alternative splicing, which differ in their N-terminal cytoplasmic tails and exhibit distinct subcellular localizations.
Given the critical role of ET-1 in various pathologies, including hypertension, heart failure, and pulmonary arterial hypertension, ECE has emerged as a significant therapeutic target. Inhibition of ECE activity presents a promising strategy for reducing the production of active ET-1 and thereby mitigating its detrimental effects.
The Role of Phosphoramidon as an ECE Inhibitor
Phosphoramidon is a naturally occurring metalloprotease inhibitor that has been instrumental in the characterization of ECE activity. It acts as a potent, competitive, and reversible inhibitor of ECE-1. The crystal structure of human ECE-1 in complex with Phosphoramidon reveals that the inhibitor binds to the active site of the enzyme, coordinating with the catalytic zinc ion and interacting with key amino acid residues. This binding prevents the substrate, big ET-1, from accessing the active site, thereby blocking its conversion to ET-1.
While Phosphoramidon is a powerful research tool, its lack of specificity for ECE over other metalloproteases, such as neutral endopeptidase (NEP), has limited its therapeutic development. Nevertheless, it remains a benchmark compound for the evaluation of novel, more selective ECE inhibitors.
Quantitative Analysis of ECE Inhibition
The potency of ECE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions. The Ki value is a more fundamental measure of the binding affinity of the inhibitor for the enzyme.
Here, we present a summary of the inhibitory activities of Phosphoramidon and other selected ECE inhibitors.
| Inhibitor | Enzyme Target | IC50 | Ki | Reference |
| Phosphoramidon | ECE (porcine lung, M1) | ~1 µM | N/A | |
| Phosphoramidon | ECE (porcine lung, M2/NEP) | ~0.3 nM | N/A | |
| Phosphoramidon | ECE | 3.5 µM | N/A | |
| CGS 35066 | ECE-1 | 22 nM | N/A | |
| CGS 26303 | ECE-1/NEP | N/A | N/A |
Note: N/A indicates that the data was not available in the cited sources. The inhibitory activity of Phosphoramidon can vary depending on the ECE isoform and the assay conditions, particularly pH.
Endothelin Signaling Pathway
The biological effects of endothelins are mediated by two G protein-coupled receptors (GPCRs): the endothelin A receptor (ETA) and the endothelin B receptor (ETB). These receptors have distinct tissue distributions and downstream signaling cascades, leading to a variety of physiological responses.
-
ETA Receptor: Primarily located on vascular smooth muscle cells, the ETA receptor has a higher affinity for ET-1 than for other endothelin isoforms. Activation of the ETA receptor predominantly leads to vasoconstriction, cell proliferation, and inflammation.
-
ETB Receptor: The ETB receptor is found on both endothelial cells and smooth muscle cells. On endothelial cells, its activation leads to the release of vasodilators such as nitric oxide (NO) and prostacyclin, promoting vasodilation. It is also involved in the clearance of circulating ET-1. On smooth muscle cells, ETB receptor activation can also contribute to vasoconstriction.
The signaling pathways initiated by ETA and ETB receptor activation are complex and involve multiple G proteins and downstream effectors.
Experimental Protocols
Fluorescence-Based ECE-1 Activity Assay
This protocol describes a general method for determining ECE-1 activity using a fluorogenic substrate. This is a continuous, kinetic assay that measures the fluorescence increase resulting from the cleavage of a quenched fluorescent substrate by ECE-1.
Materials:
-
Recombinant human ECE-1
-
Fluorogenic ECE-1 substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl)
-
Phosphoramidon (or other inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of Phosphoramidon in an appropriate solvent (e.g., water or buffer).
-
Dilute the recombinant ECE-1 to the desired concentration in cold assay buffer immediately before use.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
For inhibitor studies, add 10 µL of various concentrations of Phosphoramidon or other inhibitors to the appropriate wells. For control wells (no inhibitor), add 10 µL of the solvent used for the inhibitor.
-
Add 20 µL of the diluted ECE-1 solution to all wells except for the substrate control wells (which will contain only buffer and substrate).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Prepare the substrate solution by diluting the stock solution in the assay buffer to the desired final concentration.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorogenic substrate used (e.g., Ex/Em = 490/520 nm for a 5-FAM/QXL® 520 FRET pair).
-
Record the fluorescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
For inhibitor studies, plot the reaction rate as a function of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis constant (Km) of the substrate is known.
-
Experimental Workflow for ECE Inhibition Assay
The following diagram illustrates a typical workflow for screening and characterizing ECE inhibitors.
Conclusion
Endothelin-converting enzyme-1 is a well-validated therapeutic target for a variety of cardiovascular and renal diseases. The development of potent and selective ECE inhibitors holds significant promise for the treatment of these conditions. Phosphoramidon, despite its lack of selectivity, has been an invaluable tool in elucidating the function of ECE and in the initial stages of inhibitor development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working to advance our understanding of the endothelin system and to develop novel ECE-targeted therapies. Future research will likely focus on the development of inhibitors with improved selectivity for ECE-1 over other metalloproteases and on further dissecting the roles of different ECE-1 isoforms in health and disease.
References
- 1. Structure of human endothelin-converting enzyme I complexed with phosphoramidon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pulmonary hypertension - Wikipedia [en.wikipedia.org]
- 3. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. The effects of phosphoramidon on the expression of human endothelin-converting enzyme-1 (ECE-1) isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Phosphoramidon Disodium Salt for Cell-Based Neprilysin Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidon Disodium salt is a potent metalloprotease inhibitor, widely recognized for its high affinity for neprilysin (NEP), also known as neutral endopeptidase or CD10.[1][2] Neprilysin is a zinc-dependent metalloprotease that plays a crucial role in the degradation of a variety of signaling peptides, including amyloid-beta (Aβ), natriuretic peptides, and substance P.[3][4] Its involvement in pathological conditions such as Alzheimer's disease, cardiovascular diseases, and cancer has made it a significant target for drug discovery.
These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound salt on neprilysin. The assay is based on the use of a fluorogenic NEP substrate that is cleaved by cellular NEP to release a fluorescent signal. Inhibition of NEP by Phosphoramidon results in a decrease in the fluorescent signal, allowing for the quantification of its inhibitory potency (IC50).
Mechanism of Action
Phosphoramidon acts as a competitive inhibitor of neprilysin by binding to the active site of the enzyme, thereby preventing the cleavage of its natural substrates. While it is a potent inhibitor of NEP, it also exhibits inhibitory activity against other metalloproteases, such as endothelin-converting enzyme (ECE) and angiotensin-converting enzyme (ACE), albeit with lower affinities.
Data Presentation
The inhibitory activity of this compound salt against various metalloproteases is summarized in the table below. This data is crucial for designing experiments and interpreting results, particularly when working with cell systems that may express multiple metalloproteases.
| Enzyme | Common Substrates | This compound Salt IC50 | Citation(s) |
| Neprilysin (NEP) | Amyloid-beta, Natriuretic peptides, Substance P | 0.034 µM | |
| Endothelin-Converting Enzyme (ECE) | Big endothelin-1 | 3.5 µM | |
| Angiotensin-Converting Enzyme (ACE) | Angiotensin I | 78 µM |
Signaling Pathway
Neprilysin plays a critical role in terminating peptide signaling at the cell surface. By degrading various signaling peptides, NEP influences a multitude of cellular processes. The inhibition of NEP by Phosphoramidon leads to an accumulation of these peptides, thereby potentiating their downstream signaling effects.
Experimental Protocols
This section provides a detailed protocol for a cell-based assay to measure the inhibition of neprilysin by this compound salt using a fluorogenic substrate.
Materials and Reagents
-
This compound salt: (e.g., from Tocris Bioscience or Sigma-Aldrich)
-
Cell Line: A cell line with endogenous neprilysin expression (e.g., human neuroblastoma SH-SY5Y cells).
-
Fluorogenic NEP Substrate: (e.g., Mca-RPPGFSAFK(Dnp)-OH or a commercially available NEP substrate).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM/F12 for SH-SY5Y).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin solution.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Assay Buffer: (e.g., Hanks' Balanced Salt Solution - HBSS, or a buffer recommended by the substrate manufacturer).
-
96-well black, clear-bottom microplate.
-
Fluorometric microplate reader.
Stock Solution Preparation
-
This compound Salt Stock Solution (10 mM): this compound salt is soluble in water. Dissolve the required amount in sterile water to make a 10 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Fluorogenic NEP Substrate Stock Solution: Prepare according to the manufacturer's instructions, typically in DMSO. Store protected from light at -20°C.
Cell Culture
-
Culture SH-SY5Y cells (or another suitable cell line) in the recommended complete growth medium supplemented with FBS and penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly to maintain sub-confluent cultures.
Experimental Workflow
Detailed Assay Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Preparation of Phosphoramidon Dilutions:
-
On the day of the assay, prepare serial dilutions of the Phosphoramidon stock solution in assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.
-
Also, prepare a vehicle control (assay buffer without Phosphoramidon).
-
-
Inhibitor Treatment:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the prepared Phosphoramidon dilutions (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This pre-incubation allows the inhibitor to interact with the cellular neprilysin.
-
-
Substrate Addition and Kinetic Measurement:
-
Prepare the working solution of the fluorogenic NEP substrate in the assay buffer according to the manufacturer's recommendation.
-
Add 50 µL of the substrate working solution to each well, bringing the total volume to 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
-
Controls:
-
No-cell control: Wells containing assay buffer and substrate only (to determine background fluorescence).
-
Vehicle control: Cells treated with assay buffer without Phosphoramidon (represents 100% NEP activity).
-
Positive control (optional): A known potent NEP inhibitor can be used as a positive control.
-
Data Analysis
-
Calculate the rate of substrate cleavage (fluorescence increase per unit of time) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the no-cell control from all other rates.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of NEP inhibition against the logarithm of the Phosphoramidon concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Conclusion
This application note provides a comprehensive guide for utilizing this compound salt in a cell-based assay to determine its inhibitory effect on neprilysin. The provided protocols and data will aid researchers in accurately assessing the potency of this inhibitor and in the broader investigation of neprilysin's role in various physiological and pathological processes. Careful attention to experimental details and appropriate controls will ensure the generation of reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo characterization of a phosphoramidon-sensitive endothelin-converting enzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoramidon, a metalloproteinase inhibitor, suppresses the secretion of endothelin-1 from cultured endothelial cells by inhibiting a big endothelin-1 converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Phosphoramidon Disodium Salt for Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidon Disodium salt is a well-characterized metalloprotease inhibitor derived from cultures of Streptomyces tanashiensis.[1][2] It is widely utilized as a biochemical tool due to its potent inhibitory effects on specific enzymes, primarily Neprilysin (Neutral Endopeptidase, NEP) and Endothelin-Converting Enzyme (ECE).[3] Its high specificity makes it an invaluable reagent in immunoassays like ELISA for quantifying the activity of these enzymes or for screening potential new inhibitors.
These application notes provide a comprehensive overview and a detailed protocol for utilizing this compound salt as a reference inhibitor in a competitive ELISA designed to measure enzyme activity.
Physicochemical Properties
This compound salt is a white, lyophilized solid. Proper storage and handling are crucial for maintaining its inhibitory activity. Key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 587.47 g/mol | |
| Chemical Formula | C₂₃H₃₂N₃Na₂O₁₀P | |
| CAS Number | 164204-38-0 | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble to 100 mM in water; also soluble in DMSO and methanol. | |
| Storage Conditions | Store desiccated at -20°C or 2-8°C, protected from light. |
Mechanism of Action
Phosphoramidon is a competitive inhibitor that targets the active site of zinc-dependent metalloproteases. Its primary targets are Neprilysin (NEP) and Endothelin-Converting Enzyme (ECE), with significantly lower potency against Angiotensin-Converting Enzyme (ACE).
-
Neprilysin (NEP) Inhibition: NEP is a key enzyme in the degradation of various bioactive peptides, including natriuretic peptides and amyloid-beta peptides. By inhibiting NEP, Phosphoramidon prevents the cleavage of these substrates.
-
Endothelin-Converting Enzyme (ECE) Inhibition: ECE is responsible for the final step in the synthesis of the potent vasoconstrictor endothelin-1 (ET-1) from its precursor, big endothelin-1. Phosphoramidon blocks this conversion.
The inhibitory potency of Phosphoramidon against these enzymes is well-documented, making it an excellent control for inhibition studies.
Figure 1. Mechanism of Phosphoramidon Inhibition.
Inhibitory Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Phosphoramidon against its key enzyme targets.
| Target Enzyme | IC₅₀ Value | Reference(s) |
| Neprilysin (NEP) | 0.034 µM | |
| Endothelin-Converting Enzyme (ECE) | 3.5 µM | |
| Angiotensin-Converting Enzyme (ACE) | 78 µM |
Protocol: Measuring NEP Activity via Competitive ELISA
This protocol describes a competitive ELISA for determining the activity of Neprilysin in a biological sample. In this assay, a known amount of biotinylated NEP substrate is incubated with the sample containing NEP. The amount of substrate cleaved is inversely proportional to the signal generated. Phosphoramidon is used as a positive control to establish maximal inhibition.
Materials and Reagents
-
96-well streptavidin-coated microplate
-
Recombinant human Neprilysin (for standard curve)
-
Biotinylated NEP substrate
-
Horseradish Peroxidase (HRP)-linked antibody specific for the non-biotinylated end of the substrate
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., Tris-buffered saline)
-
Biological samples (e.g., cell lysates, tissue homogenates)
-
This compound salt
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Figure 2. Competitive ELISA Workflow for Enzyme Activity.
Step-by-Step Procedure
-
Reagent Preparation:
-
Phosphoramidon Stock Solution: Prepare a 1 mM stock solution of this compound salt in sterile water. Based on its molecular weight of 587.47, dissolve 0.587 mg in 1 mL of water. Aliquot and store at -20°C.
-
NEP Standards: Perform a serial dilution of recombinant human Neprilysin in Assay Buffer to generate a standard curve (e.g., from 100 ng/mL down to 0 ng/mL).
-
Samples: Dilute biological samples as needed in Assay Buffer to ensure the NEP activity falls within the linear range of the standard curve.
-
Controls:
-
Negative Control (Max Signal): Assay Buffer only (no enzyme).
-
Positive Control (Min Signal/Max Inhibition): A known concentration of NEP standard (e.g., 50 ng/mL) pre-incubated with a saturating concentration of Phosphoramidon (e.g., 10 µM, which is >> IC₅₀ for NEP).
-
-
Substrate/Detection Mix: Prepare a working solution containing the biotinylated NEP substrate and the HRP-linked detection antibody in Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of NEP standards, diluted samples, and controls to the appropriate wells of the streptavidin-coated plate. Run all samples and standards in at least duplicate.
-
Initiate the reaction by adding 50 µL of the Substrate/Detection Mix to all wells.
-
Incubate the plate for 60-120 minutes at 37°C or as optimized.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, monitoring for color development.
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm within 15 minutes of adding the Stop Solution.
-
Data Analysis and Interpretation
The raw OD values are used to calculate the NEP activity in the samples. A standard curve is generated by plotting the OD values of the known NEP standards against their concentrations. Since this is a competitive assay, higher NEP activity results in a lower OD.
Figure 3. Workflow for Quantitative ELISA Data Analysis.
-
Standard Curve Generation: Average the duplicate or triplicate readings for each standard and subtract the average OD of the blank (0 ng/mL NEP). Plot the mean OD values (Y-axis) against the corresponding NEP concentrations (X-axis). Use a 4-parameter logistic (4-PL) curve-fitting software for best results.
-
Sample Concentration Calculation: Average the OD readings for each unknown sample, subtract the blank OD, and use the standard curve to determine the concentration of NEP. Remember to multiply the result by the sample dilution factor.
-
Inhibition Calculation: Use the OD values from the controls to calculate the percent inhibition achieved by Phosphoramidon. This validates the assay's ability to detect inhibition.
% Inhibition = (1 - (OD of Phosphoramidon Control / OD of Negative Control)) * 100
A high percentage of inhibition (typically >85%) for the Phosphoramidon control confirms that the assay is performing correctly.
References
Application Notes and Protocols: Utilizing Western Blot to Analyze the Effects of Phosphoramidon Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidon disodium salt is a well-established inhibitor of metalloproteinases, derived from Streptomyces tanashiensis.[1] It is widely utilized in biochemical and pharmacological research due to its potent inhibitory activity against enzymes such as thermolysin, membrane metallo-endopeptidase (MME), and notably, endothelin-converting enzyme (ECE).[1][2] The primary and most studied function of Phosphoramidon is its ability to block the conversion of the precursor peptide, big endothelin-1 (big ET-1), into the highly potent vasoconstrictor, endothelin-1 (ET-1).[2][3] This inhibitory action makes Phosphoramidon a critical tool for investigating the physiological and pathological roles of the endothelin system.
Western blotting is a powerful and widely used technique to detect and quantify specific proteins within a complex biological sample. When combined with Phosphoramidon treatment, it serves as an essential downstream application to elucidate the molecular consequences of metalloproteinase inhibition. Researchers can use Western blotting to measure the accumulation of precursor proteins (e.g., big ET-1), the reduction of mature proteins (e.g., ET-1), or the modulation of downstream signaling pathway components affected by Phosphoramidon treatment. This document provides detailed protocols for treating biological samples with Phosphoramidon and subsequently analyzing the protein expression changes via Western blot.
Mechanism of Action: Phosphoramidon Inhibition of Endothelin-1 Conversion
Phosphoramidon's primary role in the context of the endothelin system is the inhibition of Endothelin-Converting Enzyme (ECE), a metalloprotease responsible for the final step in ET-1 biosynthesis. ECE cleaves the Trp-21-Val-22 bond of big ET-1 to produce the biologically active 21-amino acid peptide, ET-1. By inhibiting ECE, Phosphoramidon leads to an accumulation of the less active big ET-1 precursor and a decrease in the levels of mature ET-1.
Figure 1: Simplified signaling pathway of Endothelin-1 biosynthesis and the inhibitory action of Phosphoramidon.
Experimental Protocols
This section details the protocols for treating cells with Phosphoramidon and the subsequent preparation of lysates for Western blot analysis.
Protocol 1: In Vitro Treatment of Cultured Cells with Phosphoramidon
This protocol is designed for researchers studying the effects of Phosphoramidon on cultured cells, such as endothelial cells, to analyze changes in the endothelin pathway.
Materials:
-
This compound salt (soluble in water)
-
Cultured cells (e.g., porcine aortic endothelial cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (with freshly added protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Cell Culture: Grow cells to the desired confluency (typically 80-90%) in appropriate culture vessels.
-
Preparation of Phosphoramidon Stock: Prepare a sterile stock solution of this compound salt in water or culture medium. The effective concentration for inhibiting ECE is typically in the range of 1-10 µM.
-
Treatment:
-
Remove the existing culture medium from the cells.
-
Add fresh medium containing the desired concentration of Phosphoramidon. Include a vehicle-only control (medium without Phosphoramidon).
-
Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours) to observe the effect on protein expression.
-
-
Cell Lysis:
-
After incubation, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA Lysis Buffer (e.g., 0.5 mL for a 100 mm dish).
-
Use a cell scraper to dislodge the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with periodic vortexing.
-
-
Lysate Clarification:
-
Centrifuge the lysate at ~15,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent Western blot.
-
-
Sample Preparation for SDS-PAGE:
-
Add an appropriate volume of 2x Laemmli sample buffer to the lysate.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Samples are now ready for SDS-PAGE or can be stored at -80°C.
-
Protocol 2: Western Blot Analysis of Target Proteins
This protocol outlines the Western blot procedure to detect proteins of interest following Phosphoramidon treatment. It is optimized for detecting proteins like big ET-1 and ET-1, and can be adapted for phosphorylated proteins in related signaling pathways.
Materials:
-
Protein lysates from Protocol 1
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% w/v Bovine Serum Albumin (BSA) in TBST for phosphoproteins, or 5% non-fat dry milk for non-phosphoproteins)
-
Primary antibodies (e.g., anti-big ET-1, anti-ET-1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
Figure 2: Standard experimental workflow for Western blot analysis.
-
SDS-PAGE:
-
Load 20-40 µg of denatured protein lysate into each well of an SDS-polyacrylamide gel. Include a protein molecular weight marker.
-
Run the gel at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. PVDF is recommended for its high binding capacity, especially for low-abundance targets.
-
-
Blocking:
-
After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.
-
Note: For detecting phosphorylated proteins, use 5% BSA in TBST as milk contains phosphoproteins (casein) that can cause high background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing step (step 5) to remove unbound secondary antibody.
-
-
Detection and Imaging:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Data Analysis:
-
Perform densitometry analysis on the captured image to quantify the band intensities.
-
Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin) to account for loading differences.
-
Data Presentation
Quantitative data from Western blot experiments should be summarized to compare the effects of Phosphoramidon treatment across different conditions.
Table 1: Densitometric Analysis of Endothelin Proteins After Phosphoramidon Treatment
| Treatment Group | Concentration (µM) | Incubation Time (h) | Relative Big ET-1 Levels (Normalized to Loading Control) | Relative ET-1 Levels (Normalized to Loading Control) |
| Vehicle Control | 0 | 24 | 1.00 ± 0.08 | 1.00 ± 0.05 |
| Phosphoramidon | 1 | 24 | 1.85 ± 0.12 | 0.45 ± 0.03 |
| Phosphoramidon | 5 | 24 | 3.20 ± 0.21 | 0.15 ± 0.02 |
| Phosphoramidon | 10 | 24 | 4.10 ± 0.25 | 0.08 ± 0.01 |
Data are presented as mean ± SEM from n=3 independent experiments and are hypothetical for illustrative purposes.
Table 2: Key Reagent and Buffer Compositions for Western Blotting
| Reagent/Buffer | Composition | Key Considerations |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | Add protease and phosphatase inhibitors immediately before use. |
| TBST (Wash Buffer) | 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6 | Use Tris-based buffers over PBS for phospho-protein detection to avoid interference. |
| Blocking Buffer (Non-phospho) | 5% (w/v) non-fat dry milk in TBST | A standard blocking agent for most applications. |
| Blocking Buffer (Phospho) | 5% (w/v) Bovine Serum Albumin (BSA) in TBST | Essential for reducing background when using phospho-specific antibodies. |
Troubleshooting and Key Considerations
-
Weak or No Signal: Ensure complete cell lysis and accurate protein quantification. Optimize primary antibody concentration and incubation time. Use a highly sensitive ECL substrate for low-abundance proteins.
-
High Background: Ensure efficient blocking and adequate washing steps. Use high-quality antibodies. For phosphoproteins, always use BSA for blocking instead of milk.
-
Phosphoprotein Detection: Always work quickly and keep samples on ice to minimize phosphatase activity. The addition of a phosphatase inhibitor cocktail to the lysis buffer is critical for preserving phosphorylation states.
-
Loading Controls: Always probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes, allowing for accurate quantification.
References
- 1. Phosphoramidon - Wikipedia [en.wikipedia.org]
- 2. Phosphoramidon, a metalloproteinase inhibitor, suppresses the secretion of endothelin-1 from cultured endothelial cells by inhibiting a big endothelin-1 converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo characterization of a phosphoramidon-sensitive endothelin-converting enzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Neprilysin Assays Using Phosphoramidon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing fluorescent substrates to measure the enzymatic activity of neprilysin (NEP), also known as neutral endopeptidase, and its inhibition by Phosphoramidon. This information is critical for researchers in drug discovery and development targeting cardiovascular diseases, neurodegenerative disorders like Alzheimer's disease, and various cancers where neprilysin activity is implicated.
Introduction to Neprilysin and Fluorescent Assays
Neprilysin is a zinc-dependent metalloprotease that cleaves peptides on the amino side of hydrophobic residues.[1] It plays a crucial role in inactivating a variety of signaling peptides, including natriuretic peptides, bradykinin, substance P, and amyloid-beta (Aβ) peptide.[2][3][4] Consequently, neprilysin is a significant therapeutic target.
Fluorometric assays offer a sensitive and high-throughput method for measuring neprilysin activity. These assays employ synthetic peptide substrates that are internally quenched. Upon cleavage by neprilysin, a fluorophore is separated from a quencher, resulting in a measurable increase in fluorescence. Phosphoramidon is a potent and specific inhibitor of neprilysin and is commonly used as a control to confirm that the observed activity is specific to neprilysin.[5]
Commonly Used Fluorescent Substrates
Several fluorogenic substrates are available for neprilysin assays. The choice of substrate can depend on the specific experimental requirements, such as desired sensitivity and the presence of other proteases.
-
Mca-RPPGFSAFK(Dnp)-OH: This substrate, derived from bradykinin, contains a highly fluorescent 7-methoxycoumarin (Mca) group quenched by a 2,4-dinitrophenyl (Dnp) group. It is a sensitive substrate for neprilysin and other metalloproteases like endothelin-converting enzyme-1 (ECE-1).
-
Abz-based peptides: Peptides containing o-aminobenzoyl (Abz) as the fluorophore and a quencher like 2,4-dinitrophenyl (Dnp) or ethylenediamine dinitrophenyl (EDDnp) are widely used. These substrates can be designed for high specificity to neprilysin. For example, Abz-DArg-Arg-Leu-EDDnp and Abz-DArg-Arg-Phe-EDDnp are selectively hydrolyzed by neprilysin and are resistant to degradation by many other proteases.
Quantitative Data Summary
The following table summarizes the kinetic parameters for some commonly used fluorescent substrates for neprilysin and the inhibitory concentration (IC50) of Phosphoramidon.
| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) | Phosphoramidon IC50 (nM) | Reference(s) |
| Abz-DArg-Arg-Leu-EDDnp | 2.8 | 5.3 | 2.0 | Not specified | |
| Abz-DArg-Arg-Phe-EDDnp | 5.0 | 7.0 | 1.4 | Not specified | |
| Amyloid Beta 1-40 | 104 | 0.83 (s⁻¹) | 8.0 x 10³ (M⁻¹s⁻¹) | 610 (for G399V mutant) | |
| Phosphoramidon | Not Applicable | Not Applicable | Not Applicable | 0.034 (µM) for NEP | |
| Phosphoramidon | Not Applicable | Not Applicable | Not Applicable | ~0.3 (for M2 fraction) |
Note: Kinetic parameters and IC50 values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols
This section provides a general protocol for a neprilysin activity assay using a fluorescent substrate and Phosphoramidon as an inhibitor. This protocol can be adapted for specific substrates and experimental setups.
Materials
-
Recombinant human neprilysin
-
Fluorescent neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH or an Abz-based peptide)
-
Phosphoramidon
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
-
DMSO (for dissolving substrate and inhibitor)
Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent substrate in DMSO.
-
Prepare a stock solution of Phosphoramidon in DMSO.
-
Dilute the recombinant neprilysin to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically at or below the Km value).
-
Prepare serial dilutions of Phosphoramidon in Assay Buffer to generate a dose-response curve.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to all wells of the 96-well plate.
-
For inhibitor wells, add 10 µL of the various Phosphoramidon dilutions. For control wells (no inhibitor), add 10 µL of Assay Buffer.
-
Add 20 µL of the diluted neprilysin enzyme solution to all wells except for the "no enzyme" control wells. For "no enzyme" controls, add 20 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate working solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 328/393 nm for Mca-RPPGFSAFK(Dnp)-OH). Readings should be taken every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the "no enzyme" control from all other rates to correct for background fluorescence.
-
To determine the IC50 of Phosphoramidon, plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.
-
Visualizations
Neprilysin Signaling Pathway
Experimental Workflow
By following these detailed application notes and protocols, researchers can accurately and efficiently measure neprilysin activity and assess the potency of inhibitors like Phosphoramidon, facilitating advancements in related fields of biomedical research and drug development.
References
- 1. Enzo Life Sciences Mca-RPPGFSAFK(Dnp) (1 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. scielo.br [scielo.br]
- 3. Neprilysin expression and functions in development, ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
Application Notes and Protocols for ECE Activity Assay Using Phosphoramidon Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-Converting Enzyme (ECE) is a key metalloprotease in the endothelin signaling pathway, responsible for the proteolytic cleavage of the inactive precursor, big endothelin-1 (big ET-1), to the highly potent vasoconstrictor, endothelin-1 (ET-1). The activity of ECE is implicated in various physiological processes, including blood pressure regulation, and its dysregulation is associated with cardiovascular diseases and cancer. Consequently, ECE represents a significant therapeutic target for drug development.
Phosphoramidon disodium salt is a well-characterized, competitive inhibitor of ECE-1 and is widely used to study its enzymatic activity and to screen for novel inhibitors. This document provides detailed application notes and protocols for performing an ECE activity assay using a fluorometric method with Phosphoramidon as a reference inhibitor.
Data Presentation
The following tables summarize key quantitative data for the ECE-1 activity assay.
Table 1: Inhibitor Activity against Human ECE-1
| Inhibitor | IC50 Value | Type of Inhibition |
| This compound Salt | ~3.5 µM[1] | Competitive |
| [Phe21]big ET-1(18-34) | Ki = 20.6 µM[2] | Competitive |
| [Ala31]big ET-1(18-34) | Ki = 35.6 µM[2] | Noncompetitive |
Note: The IC50 value of Phosphoramidon can vary depending on the isoform and source of the enzyme.
Table 2: Kinetic Parameters of Human ECE-1
| Parameter | Value | Substrate | Notes |
| Km, kcat, Vmax | Similar for ECE-1a, ECE-1b, and ECE-1c isoforms[3] | big Endothelin-1 | Specific values can vary based on assay conditions and should be determined empirically. |
| kcat/Km | Catalytic efficiency | big Endothelin-1 | A measure of the enzyme's overall catalytic efficiency. |
Signaling Pathway
The endothelin signaling pathway begins with the synthesis of preproendothelin, which is processed in a stepwise manner to produce the active endothelin peptide. This process is crucial for the subsequent activation of endothelin receptors and downstream cellular responses.
Caption: Endothelin-1 synthesis and signaling pathway.
Experimental Protocols
Fluorometric ECE Activity Assay Protocol
This protocol outlines the measurement of ECE-1 activity using a synthetic fluorogenic substrate. The assay can be adapted for the screening of ECE-1 inhibitors.
Materials:
-
ECE-1 Assay Buffer
-
Recombinant Human ECE-1
-
ECE-1 Substrate (e.g., MCA-based peptide)
-
This compound Salt (Inhibitor)
-
MCA (7-methoxycoumarin-4-acetic acid) Standard
-
96-well white microplate
-
Fluorescence microplate reader (Ex/Em = 320/420 nm)
-
Protease inhibitor cocktail
Procedure:
-
Reagent Preparation:
-
Prepare ECE-1 Assay Buffer. For sample preparation, supplement the buffer with a protease inhibitor cocktail.
-
Reconstitute lyophilized ECE-1 enzyme in Assay Buffer to the desired stock concentration. Aliquot and store at -80°C.
-
Prepare a stock solution of the ECE-1 substrate in DMSO.
-
Prepare a stock solution of this compound Salt in dH₂O.
-
Prepare a stock solution of MCA Standard in a suitable solvent (e.g., DMSO).
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the MCA Standard in Assay Buffer in the 96-well plate. A typical range would be 0 to 250 pmol/well.
-
Adjust the final volume in each well to 100 µL with Assay Buffer.
-
-
Sample and Control Preparation:
-
Sample Wells: Add the sample containing ECE-1 activity (e.g., cell lysate, tissue homogenate, or purified enzyme) to the wells.
-
Inhibitor Control Wells: Add the sample and a known concentration of this compound Salt.
-
Positive Control: Add a known amount of recombinant ECE-1.
-
Negative Control (Blank): Add Assay Buffer only.
-
Adjust the volume of all wells to 80 µL with Assay Buffer.
-
-
Assay Reaction:
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Prepare the Substrate Mix by diluting the ECE-1 Substrate stock solution in Assay Buffer.
-
Add 20 µL of the Substrate Mix to all wells except the MCA Standard wells.
-
Immediately start measuring the fluorescence intensity (Ex/Em = 320/420 nm) in kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
Determine the rate of reaction (slope) from the linear portion of the curve for all samples and controls.
-
Subtract the rate of the blank from all other readings.
-
To determine the specific ECE-1 activity, subtract the rate of the inhibitor control wells from the corresponding sample wells.
-
Use the MCA Standard curve to convert the fluorescence rates into pmol/min of cleaved substrate.
-
For inhibitor screening, calculate the percent inhibition using the following formula: % Inhibition = [(Rate of Positive Control - Rate of Inhibitor Well) / Rate of Positive Control] x 100
-
Experimental Workflow
Caption: Workflow for the fluorometric ECE activity assay.
References
- 1. Structural Biochemistry/Enzyme/Michaelis and Menten Equation - Wikibooks, open books for an open world [en.wikibooks.org]
- 2. Kinetic parameters for the generation of endothelins-1,-2 and -3 by human cathepsin E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human endothelin-converting enzyme (ECE-1): three isoforms with distinct subcellular localizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inhibition of Thermolysin by Phosphoramidon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermolysin is a thermostable neutral metalloproteinase isolated from Bacillus thermoproteolyticus. It belongs to the M4 family of peptidases and contains a catalytic zinc ion in its active site. The enzyme preferentially cleaves peptide bonds on the N-terminal side of hydrophobic amino acid residues such as leucine, phenylalanine, valine, and isoleucine. Due to its stability and substrate specificity, thermolysin is a valuable tool in protein chemistry and a model enzyme for studying the mechanism of metalloproteinases.
Phosphoramidon, a naturally occurring compound isolated from Streptomyces tanashiensis, is a potent and specific inhibitor of thermolysin. It acts as a transition-state analog, binding tightly to the active site and preventing substrate hydrolysis.[1] This property makes phosphoramidon an essential tool for studying the structure and function of thermolysin and for screening for novel metalloproteinase inhibitors.
These application notes provide a detailed protocol for the inhibition of thermolysin by phosphoramidon, including a fluorometric activity assay, data analysis guidelines, and visualizations of the experimental workflow and inhibition mechanism.
Data Presentation
The inhibitory potency of phosphoramidon against thermolysin is typically quantified by its inhibition constant (Ki). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a more fundamental measure of inhibitor potency than the IC50 value, which is dependent on experimental conditions such as substrate concentration.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Notes |
| Phosphoramidon | Thermolysin | 28 nM | A potent, reversible inhibitor.[1] |
Mechanism of Inhibition
Phosphoramidon is a competitive inhibitor that mimics the tetrahedral transition state of peptide bond hydrolysis. The phosphoramidate group of phosphoramidon chelates the active site zinc ion, a key component of the catalytic mechanism of thermolysin. This interaction, along with hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, results in a stable enzyme-inhibitor complex, effectively blocking substrate access and catalysis.
Figure 1. Mechanism of Thermolysin Inhibition by Phosphoramidon.
Experimental Protocols
Fluorometric Assay for Thermolysin Inhibition
This protocol describes a method to determine the inhibitory effect of phosphoramidon on thermolysin activity using a generic fluorogenic protease substrate, such as fluorescein isothiocyanate (FITC)-casein. In its intact form, the fluorescence of the substrate is quenched. Upon cleavage by thermolysin, the quenching is relieved, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Materials
-
Thermolysin (from Bacillus thermoproteolyticus)
-
Phosphoramidon
-
FITC-Casein (or other suitable fluorogenic protease substrate)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 490 nm, Emission: 525 nm)
-
Incubator or water bath set to 37°C
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of thermolysin (e.g., 1 mg/mL) in Assay Buffer. Aliquot and store at -20°C.
-
Prepare a stock solution of phosphoramidon (e.g., 1 mM) in deionized water. Aliquot and store at -20°C.
-
Prepare a working solution of FITC-casein (e.g., 1 mg/mL) in Assay Buffer. Protect from light.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a dilution series of phosphoramidon in Assay Buffer. A typical concentration range for determining the IC50 would be from 1 nM to 1 µM.
-
In the wells of the 96-well plate, add 50 µL of the diluted phosphoramidon solutions or Assay Buffer (for the no-inhibitor control).
-
Add 50 µL of a diluted thermolysin solution (e.g., 10 µg/mL in Assay Buffer) to each well.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
To each well, add 100 µL of the FITC-casein working solution to initiate the reaction. The final volume in each well will be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex: 490 nm, Em: 525 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the fluorescence intensity against time.
-
Determine the initial velocity (rate) of the reaction by calculating the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each phosphoramidon concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100
-
Plot the % Inhibition against the logarithm of the phosphoramidon concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
To determine the Ki value, perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
References
Application Notes and Protocols for Phosphoramidon Disodium Salt in Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidon disodium salt is a potent inhibitor of several metalloproteases, most notably neprilysin (NEP, also known as neutral endopeptidase) and endothelin-converting enzyme (ECE). While not typically formulated into advanced drug delivery systems itself, Phosphoramidon is a critical tool in drug delivery research. Its primary application is to enhance the bioavailability and therapeutic effect of peptide-based drugs by preventing their enzymatic degradation. By inhibiting peptidases, Phosphoramidon increases the local concentration and prolongs the half-life of co-administered therapeutic peptides or endogenous signaling molecules.
These application notes provide detailed protocols for utilizing Phosphoramidon in preclinical studies across different research areas, focusing on its role in modulating the delivery and efficacy of other bioactive peptides.
Application 1: Alzheimer's Disease Research - Modulating Amyloid-β Levels
In the context of Alzheimer's disease, neprilysin is a key enzyme responsible for the degradation of amyloid-β (Aβ) peptides in the brain. By inhibiting NEP, Phosphoramidon can be used to experimentally increase Aβ levels, providing a model to study the downstream pathological effects of Aβ accumulation and to test the efficacy of Aβ-targeting therapeutics.
Signaling Pathway: Inhibition of Amyloid-β Degradation
Quantitative Data Summary: In Vitro and In Vivo Effects on Aβ
| Model System | Phosphoramidon Treatment | Outcome Measure | Result |
| SH-SY5Y Neuroblastoma Cells | Undisclosed concentration | Aβ Secretion | ~2-fold increase |
| Wild-Type Mice | Intracerebroventricular injection | Brain Aβ Levels | Significant elevation of soluble and deposited Aβ |
| CHO Cells Overexpressing ECE-1 | Undisclosed concentration | Extracellular Aβ Concentration | Reversal of Aβ reduction caused by ECE-1 |
Experimental Protocols
Protocol 1: In Vitro Modulation of Aβ Secretion in SH-SY5Y Cells
This protocol describes how to assess the effect of Phosphoramidon on the secretion of Aβ from a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Serum-free DMEM/F12 medium
-
This compound Salt (dissolved in sterile water or PBS)
-
Human Aβ40/42 ELISA kit
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Seeding: Seed the cells into 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere overnight.
-
Treatment:
-
Wash the cells once with sterile PBS.
-
Replace the growth medium with serum-free medium.
-
Add Phosphoramidon to the desired final concentration (e.g., 1-100 µM). Include a vehicle-only control.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Centrifuge at 1,500 x g for 10 minutes to remove cell debris.
-
Collect the supernatant and store at -80°C until analysis.
-
Lyse the cells to measure total protein for normalization.
-
-
Quantification of Aβ:
-
Thaw the conditioned medium samples on ice.
-
Measure the concentration of Aβ40 and Aβ42 using a specific ELISA kit, following the manufacturer's instructions.
-
Normalize the Aβ concentrations to the total protein content of the corresponding cell lysate.
-
Protocol 2: In Vivo Induction of Aβ Accumulation in Mice
This protocol details the procedure for increasing brain Aβ levels in wild-type mice through intracerebroventricular (ICV) injection of Phosphoramidon.[1]
Materials:
-
Wild-type C57BL/6 mice
-
This compound Salt (dissolved in sterile saline)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Brain homogenization buffer
-
Human/Rat Aβ ELISA kit
Procedure:
-
Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the lateral ventricle using appropriate stereotaxic coordinates (e.g., from bregma: AP -0.3 mm, ML ±1.0 mm, DV -2.5 mm).
-
-
Intracerebroventricular Injection:
-
Slowly infuse a specific dose of Phosphoramidon (e.g., 1-10 µg in 1-5 µL of saline) into the lateral ventricle over several minutes.
-
Leave the syringe in place for an additional 5 minutes to prevent backflow.
-
Slowly withdraw the syringe and suture the scalp incision.
-
Administer post-operative analgesics as required.
-
-
Study Duration and Tissue Collection:
-
Maintain the animals for the desired study period (e.g., 7-28 days).[1]
-
At the end of the study, euthanize the mice and perfuse with cold PBS.
-
Harvest the brains and dissect the hippocampus and cortex.
-
-
Brain Homogenization and Aβ Quantification:
-
Homogenize the brain tissue in appropriate buffers to extract soluble and insoluble Aβ fractions.
-
Measure Aβ levels in the brain homogenates using an ELISA kit.
-
Application 2: Cardiovascular and Pulmonary Research
Phosphoramidon is used to study the roles of endogenous peptides like Substance P and natriuretic peptides in cardiovascular and pulmonary function. By preventing their degradation by NEP, Phosphoramidon potentiates their biological effects, such as bronchoconstriction or vasodilation. It is also used to block the conversion of the inactive precursor big endothelin-1 to the potent vasoconstrictor endothelin-1 by inhibiting ECE.
Experimental Workflow: Potentiating Substance P Effects
Quantitative Data Summary: Cardiovascular and Pulmonary Effects
| Model System | Treatment | Outcome Measure | Result |
| Isolated Guinea Pig Lung Strips | Phosphoramidon (1 µM) + Substance P | Contractile Responsiveness | >100-fold enhancement |
| Anesthetized Rats | Phosphoramidon (10 mg/kg, i.v.) + Big Endothelin-1 | Pressor Response | Complete prevention |
| Anesthetized Dogs | Phosphoramidon + Intracisternal Big ET-1 (10 µg) | Basilar Artery Caliber | Prevention of decrease from 59% of control |
Experimental Protocols
Protocol 3: Ex Vivo Potentiation of Substance P-Induced Bronchoconstriction
This protocol details how to measure the effect of Phosphoramidon on Substance P-induced contraction in isolated guinea pig lung tissue.
Materials:
-
Hartley guinea pigs
-
Krebs-Henseleit buffer
-
Substance P
-
This compound Salt
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and excise the lungs.
-
Dissect parenchymal strips or tracheal rings from the lung tissue.
-
-
Organ Bath Setup:
-
Mount the tissue strips in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.
-
-
Treatment:
-
Pre-incubate the tissues with Phosphoramidon (e.g., 1 µM) or vehicle for 20-30 minutes.
-
Generate a cumulative concentration-response curve for Substance P by adding it to the organ bath in increasing concentrations.
-
-
Data Acquisition and Analysis:
-
Record the isometric contractile force generated by the tissue in response to Substance P.
-
Compare the concentration-response curves in the presence and absence of Phosphoramidon to determine the degree of potentiation.
-
Protocol 4: In Vivo Inhibition of Big Endothelin-1-Induced Pressor Response
This protocol describes the in vivo evaluation of Phosphoramidon's ability to block the vasoconstrictor effects of big endothelin-1 in rats.
Materials:
-
Sprague-Dawley rats
-
Anesthetic (e.g., pentobarbital)
-
Catheters for intravenous administration and blood pressure monitoring
-
Big Endothelin-1 (human)
-
This compound Salt
-
Blood pressure transducer and data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and insert catheters into the femoral vein (for drug administration) and carotid artery (for blood pressure measurement).
-
Allow the animal to stabilize.
-
-
Experimental Protocol:
-
Administer a bolus intravenous (i.v.) injection of Phosphoramidon (e.g., 1-10 mg/kg) or saline vehicle.
-
After a short interval (e.g., 5-10 minutes), administer a bolus i.v. injection of big endothelin-1.
-
Continuously monitor and record the mean arterial pressure.
-
-
Data Analysis:
-
Measure the peak change in mean arterial pressure following the big endothelin-1 injection.
-
Compare the pressor response in animals pre-treated with Phosphoramidon to the vehicle control group to determine the extent of inhibition. An EC50 for Phosphoramidon can be determined to be in the range of 1 to 3 mg/kg.
-
References
Application Notes and Protocols for Phosphoramidon in Alzheimer's Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidon is a potent metalloprotease inhibitor that has become a valuable tool in Alzheimer's disease (AD) research. Its primary mechanism of action involves the inhibition of two key zinc metalloendopeptidases: Neprilysin (NEP) and Endothelin-Converting Enzyme (ECE). Both NEP and ECE are major enzymes responsible for the degradation of amyloid-beta (Aβ) peptides in the brain. By inhibiting these enzymes, Phosphoramidon effectively reduces Aβ clearance, leading to its accumulation and mimicking the amyloid pathology observed in AD. This makes it a critical compound for developing and studying in vitro and in vivo models of amyloidosis, providing a platform to investigate disease mechanisms and test potential therapeutic interventions.
Mechanism of Action
Phosphoramidon's utility in AD research stems from its ability to inhibit the enzymatic activity of NEP and ECE.[1][2] NEP is a key enzyme in the degradation of monomeric and oligomeric forms of Aβ.[3] Reduced NEP activity has been observed in the brains of AD patients, suggesting a role for impaired Aβ clearance in the disease's progression.[3][4] Similarly, ECE-1 and ECE-2 contribute to the degradation of Aβ within the cell, and their inhibition leads to increased Aβ levels.
Phosphoramidon's inhibitory action on these enzymes elevates the concentration of soluble and deposited Aβ in the brain, which can induce downstream pathological events associated with AD, including neurodegeneration and neuroinflammation. It is important to note that Phosphoramidon is not entirely specific to NEP and ECE and can inhibit other metalloproteases at higher concentrations. Therefore, careful dose selection and consideration of off-target effects are crucial in experimental design.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of Phosphoramidon and a general workflow for its application in AD research models.
In Vivo Application: Inducing Amyloid Pathology in Mice
Phosphoramidon can be administered to wild-type mice to create a non-transgenic model of AD-like amyloidosis. This approach is advantageous for studying the direct effects of Aβ accumulation without the confounding factors of transgene overexpression.
Quantitative Data Summary: In Vivo Models
| Model Organism | Administration Route | Phosphoramidon Dose/Concentration | Treatment Duration | Key Findings | Reference(s) |
| Wild-type Mice | Intracerebroventricular (ICV) Injection | Not specified | Up to 1 month | Elevated soluble and deposited brain Aβ levels, neurodegeneration of hippocampal neurons, and neuroinflammation. | |
| Wild-type Mice | Intranasal | Not specified | Not specified | Significantly elevated cerebral Aβ levels. | |
| NEP/NEP2-deficient Mice | Intranasal | Not specified | Not specified | Increased levels of Aβ40. |
Experimental Protocols: In Vivo
1. Intracerebroventricular (ICV) Injection of Phosphoramidon
This protocol describes the surgical procedure for implanting a cannula for chronic ICV infusion of Phosphoramidon to induce amyloid pathology.
-
Materials:
-
Phosphoramidon (dissolved in sterile artificial cerebrospinal fluid - aCSF)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Osmotic minipumps and brain infusion kit
-
Surgical tools (scalpel, drill, sutures)
-
Analgesics and post-operative care supplies
-
-
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small hole over the lateral ventricle.
-
Implant the infusion cannula into the lateral ventricle and secure it to the skull with dental cement.
-
Connect the cannula to a pre-filled osmotic minipump containing the Phosphoramidon solution.
-
Implant the minipump subcutaneously on the back of the mouse.
-
Suture the scalp incision and provide post-operative care, including analgesics.
-
The minipump will deliver a continuous infusion of Phosphoramidon over a period of weeks to months.
-
2. Intranasal Administration of Phosphoramidon
This non-invasive method allows for direct delivery of Phosphoramidon to the brain, bypassing the blood-brain barrier.
-
Materials:
-
Phosphoramidon (dissolved in a suitable vehicle, e.g., sterile saline)
-
Micropipette with fine tips
-
-
Procedure:
-
Lightly anesthetize the mouse to prevent sneezing and ensure proper administration.
-
Hold the mouse in a supine position.
-
Using a micropipette, administer a small volume (e.g., 2-3 µL) of the Phosphoramidon solution into one nostril, allowing the mouse to inhale the droplet.
-
Alternate between nostrils to deliver the total desired volume.
-
Repeat the administration at the desired frequency (e.g., daily) for the duration of the study.
-
In Vitro Application: Modeling Aβ Metabolism in Neuronal Cells
The human neuroblastoma cell line SH-SY5Y is a commonly used in vitro model in AD research. These cells can be differentiated into a more mature neuronal phenotype and can be treated with Phosphoramidon to study its effects on Aβ production and degradation.
Quantitative Data Summary: In Vitro Models
| Cell Line | Phosphoramidon Concentration | Treatment Duration | Key Findings | Reference(s) |
| SH-SY5Y Neuroblastoma Cells | Not specified | Not specified | 2-fold increase in Aβ secretion and an increase in intracellular Aβ. |
Experimental Protocols: In Vitro
1. SH-SY5Y Cell Culture and Differentiation
-
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)
-
Differentiation medium (e.g., Neurobasal medium with B-27 supplement, BDNF, and retinoic acid)
-
Tissue culture flasks and plates
-
-
Procedure:
-
Culture undifferentiated SH-SY5Y cells in complete growth medium in a humidified incubator at 37°C and 5% CO2.
-
To induce differentiation, plate the cells at a lower density and replace the growth medium with differentiation medium containing retinoic acid (e.g., 10 µM) for 5-7 days.
-
Following retinoic acid treatment, switch to a serum-free differentiation medium containing BDNF (e.g., 50 ng/mL) for an additional 3-5 days to promote a more mature neuronal phenotype.
-
2. Phosphoramidon Treatment and Aβ Analysis
-
Materials:
-
Differentiated SH-SY5Y cells
-
Phosphoramidon stock solution
-
Cell lysis buffer
-
ELISA kits for Aβ40 and Aβ42
-
-
Procedure:
-
Treat the differentiated SH-SY5Y cells with the desired concentration of Phosphoramidon in fresh culture medium. Include a vehicle-treated control group.
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
Collect the conditioned media to measure secreted Aβ levels.
-
Lyse the cells to measure intracellular Aβ levels.
-
Quantify Aβ40 and Aβ42 levels in the conditioned media and cell lysates using specific ELISA kits according to the manufacturer's instructions.
-
Assessment of Downstream Pathologies
The accumulation of Aβ induced by Phosphoramidon can trigger other pathological cascades relevant to AD.
Tau Hyperphosphorylation
While direct evidence of Phosphoramidon-induced tau pathology is limited, researchers can investigate this possibility using the following methods:
-
Western Blotting: Analyze cell lysates or brain homogenates using antibodies specific for various phosphorylated tau epitopes (e.g., AT8, PHF-1).
-
Immunohistochemistry: Stain brain sections with phospho-tau specific antibodies to visualize the distribution and morphology of tau pathology.
Neuroinflammation
Phosphoramidon-induced Aβ accumulation can lead to the activation of microglia and astrocytes, key components of the neuroinflammatory response in AD.
-
Immunohistochemistry/Immunofluorescence: Use antibodies against microglial markers (e.g., Iba1, CD68) and astrocyte markers (e.g., GFAP) to assess their activation state and proximity to Aβ deposits in brain sections.
-
Cytokine/Chemokine Analysis: Measure the levels of pro-inflammatory and anti-inflammatory cytokines and chemokines in brain homogenates or cell culture media using multiplex immunoassays (e.g., Luminex) or ELISA.
Cognitive Assessment in Phosphoramidon-Treated Mice
To determine if the induced amyloid pathology leads to cognitive deficits, behavioral tests can be performed.
-
Morris Water Maze (MWM): This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water using distal cues. Key measures include escape latency, path length, and time spent in the target quadrant during a probe trial.
-
Y-Maze: This task evaluates spatial working memory based on the innate tendency of rodents to explore novel environments. The percentage of spontaneous alternations between the three arms of the maze is the primary measure.
Conclusion
Phosphoramidon is a versatile and effective tool for modeling key aspects of Alzheimer's disease pathology, particularly amyloid-beta accumulation. The protocols outlined in these application notes provide a framework for researchers to utilize Phosphoramidon in both in vivo and in vitro systems to investigate the mechanisms of AD and to screen potential therapeutic agents. Careful experimental design, including appropriate controls and multi-faceted outcome assessments, will maximize the utility of this valuable research compound.
References
- 1. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 2. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioradiations.com [bioradiations.com]
- 4. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
Phosphoramidon Disodium Salt: A Versatile Tool for Cardiovascular Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidon Disodium salt is a potent metalloprotease inhibitor widely utilized in cardiovascular research. Its dual inhibitory action on two key enzymes, neprilysin (NEP) and endothelin-converting enzyme (ECE), makes it an invaluable tool for investigating the pathophysiology of cardiovascular diseases such as hypertension, heart failure, and atherosclerosis. By modulating the activity of the natriuretic peptide and endothelin systems, phosphoramidon allows researchers to dissect the intricate signaling pathways that regulate vascular tone, cardiac function, and cardiovascular remodeling.
These application notes provide a comprehensive overview of the use of this compound salt in cardiovascular research, including its mechanism of action, detailed experimental protocols for in vitro and in vivo studies, and a summary of key quantitative data.
Mechanism of Action
Phosphoramidon exerts its effects by inhibiting two critical zinc-dependent metalloproteases:
-
Neprilysin (NEP) , also known as neutral endopeptidase, is the primary enzyme responsible for the degradation of natriuretic peptides, including atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). These peptides play a crucial role in cardiovascular homeostasis by promoting vasodilation, natriuresis, and diuresis, thereby reducing blood pressure and cardiac preload. By inhibiting NEP, phosphoramidon increases the bioavailability of natriuretic peptides, enhancing their beneficial cardiovascular effects.
-
Endothelin-Converting Enzyme (ECE) is responsible for the conversion of the inactive precursor, big endothelin-1 (big ET-1), to the highly potent vasoconstrictor, endothelin-1 (ET-1). ET-1 is implicated in the pathogenesis of hypertension, vascular hypertrophy, and cardiac fibrosis. Phosphoramidon's inhibition of ECE reduces the production of active ET-1, thus mitigating its detrimental effects on the cardiovascular system.
Data Presentation
The following table summarizes the inhibitory potency of this compound salt against its primary targets and a related enzyme, Angiotensin-Converting Enzyme (ACE).
| Enzyme Target | IC50 Value (µM) | Species/Source | Reference |
| Neprilysin (NEP) | 0.034 | Not Specified | [1] |
| Endothelin-Converting Enzyme (ECE) | 3.5 | Not Specified | [1] |
| Endothelin-Converting Enzyme (ECE) | ~1 | Porcine Lung (M1) | [2] |
| Angiotensin-Converting Enzyme (ACE) | 78 | Not Specified | [1] |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound salt.
References
- 1. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of phosphoramidon-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Using Phosphoramidon Disodium Salt to Increase Extracellular Amyloid-Beta Levels in In Vitro Models
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for utilizing Phosphoramidon disodium salt to increase extracellular amyloid-beta (Aβ) levels in cell culture systems. This approach serves as a valuable tool for studying Aβ accumulation, screening potential therapeutic agents, and investigating the cellular mechanisms of Alzheimer's disease (AD) pathogenesis.
Principle and Mechanism of Action
Amyloid-beta (Aβ) peptides, particularly Aβ40 and Aβ42, are central to the pathology of Alzheimer's disease. The concentration of Aβ in the brain is balanced by its production from the amyloid precursor protein (APP) and its clearance by various degradation pathways. One of the most significant Aβ-degrading enzymes is Neprilysin (NEP), a cell-surface zinc metalloendopeptidase.[1][2][3] NEP efficiently breaks down Aβ peptides into smaller, non-toxic fragments.[2] An inverse relationship has been observed between NEP levels and Aβ accumulation in the brain.[1]
Phosphoramidon is a potent and specific inhibitor of metalloproteases, most notably neprilysin. By inhibiting NEP activity, Phosphoramidon blocks the primary degradation pathway for extracellular Aβ. This inhibition leads to a measurable accumulation of secreted Aβ peptides in the conditioned media of cultured cells, effectively mimicking aspects of the amyloid cascade seen in AD. This method is frequently used to create cellular models of Aβ overproduction to test the efficacy of Aβ-lowering compounds.
References
Application Notes and Protocols for Phosphoramidon Disodium Salt in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction and Background
Phosphoramidon disodium salt is a microbial metabolite that functions as a potent inhibitor of specific metalloproteases.[1] It is widely utilized as a biochemical tool in various research fields, including oncology. Its primary targets are cell-surface peptidases, notably Neprilysin (NEP, also known as neutral endopeptidase or CD10) and Endothelin-Converting Enzyme (ECE).[2][3] By inhibiting these enzymes, Phosphoramidon modulates the activity of various signaling peptides that play crucial roles in cancer cell proliferation, survival, angiogenesis, and invasion.[4][5]
The role of its primary targets in cancer is complex and can be context-dependent:
-
Neprilysin (NEP): Often acts as a tumor suppressor. Its expression is frequently downregulated in cancers such as prostate, lung, and breast cancer. NEP functions by degrading and inactivating pro-growth and pro-inflammatory peptides. Its downregulation can, therefore, promote angiogenesis and cell migration.
-
Endothelin-Converting Enzyme (ECE): In contrast, ECE-1 expression is often elevated in various tumors, including breast and colorectal cancer, where it is associated with increased aggressiveness and poor prognosis. ECE-1 is responsible for the proteolytic conversion of the inactive precursor "big endothelin-1" (big ET-1) into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). The ET-1 signaling axis is known to promote tumor development and progression.
Phosphoramidon's ability to inhibit both these enzymes makes it a valuable tool for investigating the roles of these peptidergic pathways in cancer biology.
Mechanism of Action in Cancer
Phosphoramidon exerts its effects by blocking the catalytic activity of metalloproteases that regulate key signaling pathways in cancer.
-
Inhibition of ECE: Phosphoramidon prevents the conversion of big ET-1 to active ET-1. Elevated ET-1 levels in the tumor microenvironment can bind to the endothelin A receptor (ETAR) on cancer cells, triggering downstream signaling that promotes cell proliferation, invasion, and angiogenesis. By blocking ET-1 production, Phosphoramidon effectively dampens this pro-tumorigenic axis.
-
Inhibition of NEP: In cancers where NEP acts as a tumor suppressor, its inhibition by Phosphoramidon would be counterintuitive for therapy. However, in research settings, it is an essential tool to probe the function of NEP. For instance, inhibiting NEP allows for the study of its substrates, such as Substance P, fibroblast growth factor-2, and insulin-like growth factors, which can influence cancer cell migration, angiogenesis, and survival. Furthermore, NEP has been implicated as a negative regulator of PI3K/AKT signaling in triple-negative breast cancer, a pathway critical for cell growth and survival.
The dual inhibitory action of Phosphoramidon allows researchers to dissect the complex interplay between different peptide signaling pathways in the tumor microenvironment.
Figure 1: Mechanism of Phosphoramidon in Cancer Signaling.
Quantitative Data Summary
Phosphoramidon has been characterized by its half-maximal inhibitory concentration (IC50) against several key metalloproteases. This data is crucial for designing experiments with effective concentrations.
| Target Enzyme | Reported IC50 Value | Reference(s) |
| Neprilysin (NEP) | 0.034 µM (34 nM) | |
| Endothelin-Converting Enzyme (ECE) | 3.5 µM | |
| Angiotensin-Converting Enzyme (ACE) | 78 µM | |
| Thermolysin | 0.4 µg/mL | |
| ECE-like activity (M1 fraction) | ~1 µM | |
| NEP-like activity (M2 fraction) | ~0.3 nM |
Note: IC50 values can vary depending on the assay conditions, enzyme source, and substrate used.
Experimental Protocols
Protocol 4.1: In Vitro ECE-1 Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory activity of Phosphoramidon on ECE-1 using a commercially available fluorometric assay kit.
Materials:
-
This compound Salt (stored at -20°C)
-
Recombinant human ECE-1
-
ECE-1 fluorogenic substrate
-
Assay Buffer (e.g., 20 mM Tris, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~320/420 nm)
-
DMSO (for compound dilution)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Phosphoramidon in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Enzyme Preparation: Dilute the recombinant ECE-1 enzyme to the desired concentration in chilled Assay Buffer, as recommended by the supplier.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted ECE-1 enzyme solution. b. Add 25 µL of the Phosphoramidon dilution series or vehicle control (Assay Buffer with DMSO) to the respective wells. c. Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 25 µL of the ECE-1 fluorogenic substrate to each well.
-
Measurement: Immediately begin measuring the fluorescence intensity every 1-2 minutes for 30-60 minutes using a microplate reader.
-
Data Analysis: a. Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration. b. Normalize the rates to the vehicle control (100% activity). c. Plot the percent inhibition against the logarithm of the Phosphoramidon concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 4.2: Cancer Cell Invasion Assay (Boyden Chamber)
This protocol outlines a method to assess the effect of Phosphoramidon on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
This compound Salt
-
Boyden chamber inserts (8 µm pore size) with a compatible 24-well plate
-
Matrigel Basement Membrane Matrix
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
Calcein AM or Crystal Violet stain
-
Cotton swabs
Procedure:
Figure 2: Workflow for a Cancer Cell Invasion Assay.
-
Insert Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium. Add 50-100 µL to the upper compartment of each Boyden chamber insert and incubate for at least 30 minutes at 37°C to allow it to solidify.
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate for 18-24 hours to starve the cells.
-
Cell Seeding: Harvest and resuspend the starved cells in serum-free medium at a concentration of 1x10^5 cells/mL. Prepare treatment suspensions by adding various concentrations of Phosphoramidon (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control.
-
Assay Assembly: a. Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate. b. Carefully place the Matrigel-coated inserts into the wells. c. Add 200 µL of the cell suspension (containing Phosphoramidon or vehicle) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.
-
Staining and Visualization: a. After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane. b. Fix the invading cells on the bottom of the membrane with methanol for 10 minutes. c. Stain the cells with 0.5% Crystal Violet for 20 minutes, then wash gently with water.
-
Quantification: a. Allow the inserts to dry completely. b. Visualize the stained, invading cells using an inverted microscope. c. Count the number of cells in 3-5 random fields of view per insert. d. Calculate the average number of invading cells for each treatment condition and normalize to the vehicle control.
Concluding Remarks
This compound salt is a critical research tool for elucidating the roles of NEP and ECE in cancer. Its ability to modulate key peptide signaling pathways allows for in-depth investigation into tumor progression, invasion, and angiogenesis. The protocols and data provided herein serve as a guide for researchers to effectively utilize Phosphoramidon in their cancer research endeavors.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Tumour suppression through modulation of neprilysin signaling: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epigenetic suppression of neprilysin regulates breast cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Phosphoramidon Disodium Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and use of Phosphoramidon Disodium salt in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and what is its primary mechanism of action?
This compound salt is a potent inhibitor of several metalloproteases.[1] It is widely used as a biochemical tool to study enzymatic pathways involving these proteins.[2] Its primary targets include:
-
Neprilysin (Neutral Endopeptidase or NEP): Phosphoramidon inhibits NEP, which is involved in the degradation of various peptides, including amyloid-β peptides. This makes it a valuable tool in Alzheimer's disease research.[3]
-
Endothelin-Converting Enzyme (ECE): By inhibiting ECE, Phosphoramidon blocks the conversion of big endothelin-1 to the potent vasoconstrictor endothelin-1.
-
Thermolysin: It is a highly specific and potent inhibitor of thermolysin, a metalloendopeptidase often used in biochemical assays.
Phosphoramidon is also a weak inhibitor of collagenase but does not significantly inhibit trypsin, papain, chymotrypsin, or pepsin.
Q2: What are the recommended solvents for reconstituting this compound salt?
This compound salt is soluble in several common laboratory solvents. The choice of solvent will depend on the intended application and desired concentration.
| Solvent | Maximum Concentration | Reference |
| Water | ≥ 52.5 mg/mL; up to 100 mM | |
| DMSO | >10 mM; ≥ 58.7 mg/mL | |
| Methanol | Soluble | |
| Ethanol | Insoluble |
Q3: How should I prepare a stock solution of this compound salt?
For consistent results, it is crucial to follow a standardized protocol for preparing stock solutions.
Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution
Materials:
-
This compound salt (lyophilized powder)
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: Determine the mass of this compound salt needed to achieve a 10 mM concentration in your desired volume. The molecular weight is 587.47 g/mol .
-
Weigh the powder: Carefully weigh the calculated amount of lyophilized powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of nuclease-free water to the tube.
-
Dissolve the powder: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C for a few minutes can aid in dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Q4: What are the recommended storage conditions for this compound salt in its solid form and in solution?
Proper storage is critical to maintain the stability and activity of the inhibitor.
| Form | Storage Temperature | Duration | Recommendations | Reference |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Desiccate to protect from moisture. | |
| Stock Solution in Water or DMSO | -20°C | At least 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| Stock Solution in Water or DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Note: It is generally not recommended to store solutions for long periods; fresh preparation is always preferable.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected inhibitory activity.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solution. Ensure proper storage of aliquots at -20°C or -80°C and avoid multiple freeze-thaw cycles. |
| Hydrolysis of Phosphoramidon | Mild hydrolysis can yield phosphoryl-L-leucyl-L-tryptophan, a more active form of the inhibitor. While this may initially enhance activity, further degradation can lead to loss of function. Use freshly prepared working solutions for each experiment. |
| Incorrect concentration | Verify calculations and ensure accurate weighing and dilution. Use a calibrated balance and pipettes. |
| pH of the experimental buffer | The stability of Phosphoramidon may be pH-dependent. Ensure the pH of your assay buffer is within the optimal range for your experiment and for the stability of the compound. |
Problem 2: Precipitation of the compound in the experimental medium.
| Possible Cause | Troubleshooting Step |
| Low solubility in the final buffer | While soluble in water and DMSO, high concentrations in complex media (e.g., cell culture media with high salt or protein content) may lead to precipitation. Prepare a more concentrated stock solution and use a smaller volume to achieve the final desired concentration. |
| Solvent incompatibility | Ensure the final concentration of the stock solution solvent (e.g., DMSO) in the experimental medium is not toxic to the cells and does not cause precipitation. |
Problem 3: Poor cell health or unexpected cellular responses.
| Possible Cause | Troubleshooting Step |
| Solvent toxicity | If using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Off-target effects | While a potent inhibitor of its primary targets, high concentrations may lead to off-target effects. Perform a dose-response experiment to determine the optimal concentration for your specific application. |
| Contamination of stock solution | Ensure that stock solutions are prepared under sterile conditions to prevent microbial contamination. |
Visualizing Experimental Workflows and Pathways
To further assist researchers, the following diagrams illustrate key processes related to the use of this compound salt.
Caption: Workflow for preparing and using Phosphoramidon solutions.
Caption: Inhibition of the Endothelin-1 pathway by Phosphoramidon.
References
Technical Support Center: Phosphoramidon Disodium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Phosphoramidon Disodium salt.
Frequently Asked Questions (FAQs)
1. What is this compound salt and what is its primary mechanism of action?
This compound salt is a microbial metabolite derived from Streptomyces tanashiensis. It functions as a potent inhibitor of several metalloendopeptidases, primarily by chelating the zinc ion essential for their catalytic activity.[1][2] Its main targets include Neprilysin (NEP), Endothelin-Converting Enzyme (ECE), and Thermolysin.[1][3]
2. What are the main applications of this compound salt in research?
Phosphoramidon is widely used as a biochemical tool in various research areas.[3] A significant application is in Alzheimer's disease research, where it is used to inhibit Neprilysin, an enzyme responsible for the degradation of amyloid-β peptides. By inhibiting NEP, researchers can study the accumulation and effects of amyloid-β. It is also crucial in studying the endothelin signaling pathway by blocking the conversion of big endothelin to the active endothelin-1 peptide.
3. How should this compound salt be stored and handled?
For long-term stability, this compound salt powder should be stored at -20°C. It is hygroscopic and should be kept desiccated and protected from light. Stock solutions can be prepared in water, DMSO, or methanol. For aqueous solutions, it is recommended to store them in aliquots at -20°C for up to one month. Stock solutions in DMSO can be stored at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solutions.
4. What are the known off-target effects of this compound salt?
While highly potent against its primary targets, Phosphoramidon can inhibit other metalloproteases to varying degrees. For instance, it is a potent inhibitor of thermolysin but only weakly inhibits collagenase and does not inhibit serine proteases like trypsin, papain, chymotrypsin, or pepsin. It's important for researchers to consider the potential for off-target effects in their experimental system and include appropriate controls.
Troubleshooting Guide
This guide addresses common issues that can lead to inconsistent results when using this compound salt.
Issue 1: Lower than expected or no inhibitory activity.
Possible Causes & Solutions:
-
Improper Storage and Handling: Phosphoramidon is sensitive to moisture and light. Ensure the compound has been stored correctly at -20°C in a desiccated, dark environment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Degradation of Stock Solutions: Aqueous stock solutions have limited stability. Prepare fresh solutions or use aliquots that have been stored for no longer than one month at -20°C. For longer-term storage, consider using DMSO as the solvent and storing at -80°C.
-
Incorrect Concentration: The effective concentration of Phosphoramidon can vary depending on the target enzyme and experimental conditions. Perform a dose-response curve to determine the optimal concentration for your specific assay.
-
Sub-optimal Assay Conditions: The activity of metalloproteases is highly dependent on pH and the presence of co-factors. Ensure your assay buffer has the correct pH and contains the necessary ions for enzyme activity.
Issue 2: High variability between replicate experiments.
Possible Causes & Solutions:
-
Inconsistent Solution Preparation: Ensure precise and consistent preparation of Phosphoramidon stock and working solutions. Use calibrated pipettes and high-purity solvents.
-
Pipetting Errors: When working with potent inhibitors, small variations in volume can lead to significant differences in concentration. Ensure accurate and consistent pipetting techniques.
-
Cell Culture Variability: If working with cell-based assays, variations in cell density, passage number, and metabolic state can affect the results. Maintain consistent cell culture practices.
-
Assay Timing: The timing of inhibitor addition and incubation can be critical. Standardize all incubation times across experiments.
Issue 3: Unexpected or off-target effects observed.
Possible Causes & Solutions:
-
Non-specific Inhibition: At high concentrations, Phosphoramidon may inhibit other metalloproteases in your system. Use the lowest effective concentration determined from your dose-response experiments.
-
Contamination of Reagents: Ensure all reagents and buffers are free from contamination that could interfere with the assay.
-
Use of Appropriate Controls: Include multiple controls in your experimental design:
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO).
-
Negative Control: A structurally similar but inactive compound, if available.
-
Positive Control: A known substrate for the enzyme to confirm its activity.
-
Quantitative Data
Table 1: Inhibitory Potency (IC₅₀) of this compound Salt
| Target Enzyme | IC₅₀ Value | Reference |
| Neprilysin (NEP) | 0.034 µM | |
| Endothelin-Converting Enzyme (ECE) | 3.5 µM | |
| Angiotensin-Converting Enzyme (ACE) | 78 µM | |
| Thermolysin | Not specified as IC₅₀, but is a potent inhibitor | |
| Conversion of Big Endothelin-1 | 4.6 µM |
Table 2: Solubility of this compound Salt
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM (58.75 mg/mL) | |
| DMSO | 100 mg/mL | |
| Methanol | Soluble |
Experimental Protocols
General Protocol for In Vitro Enzyme Inhibition Assay:
-
Prepare Reagents:
-
Assay Buffer: Prepare a buffer appropriate for the target enzyme (e.g., Tris-HCl with NaCl and ZnCl₂ for NEP).
-
Enzyme Solution: Dilute the stock solution of the target enzyme (e.g., recombinant human NEP) to the desired concentration in assay buffer.
-
Substrate Solution: Prepare a stock solution of a fluorogenic or colorimetric substrate for the enzyme.
-
Phosphoramidon Solution: Prepare a series of dilutions of this compound salt in the assay buffer.
-
-
Assay Procedure:
-
Add the enzyme solution to the wells of a microplate.
-
Add the different concentrations of the Phosphoramidon solution or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Visualizations
References
Phosphoramidon Disodium salt off-target effects
[15] Off-target binding of several Phosphoramidon-based ECE inhibitors - PubMed Phosphoramidon, a metalloprotease inhibitor isolated from Streptomyces tanashiensis, is a potent inhibitor of the neutral endopeptidase (NEP) and endothelin-converting enzyme (ECE). In the present study, we have evaluated the off-target binding profile of phosphoramidon and two analogues, using a panel of 44 receptors and enzymes. Phosphoramidon showed significant (> 50% inhibition of binding at 10 microM) interaction with the AT2 angiotensin II, B2 bradykinin, ETA endothelin, and CGRP calcitonin gene-related peptide receptors. One of the analogues showed a similar off-target binding profile, but the other analogue was much more selective. These results show that phosphoramidon-based compounds can interact with G-protein coupled receptors and that this interaction is dependent on the structure of the inhibitor. ... These results show that phosphoramidon-based compounds can interact with G-protein coupled receptors and that this interaction is dependent on the structure of the inhibitor. ... In the present study, we have evaluated the off-target binding profile of phosphoramidon and two analogues, using a panel of 44 receptors and enzymes. Phosphoramidon showed significant (> 50% inhibition of binding at 10 microM) interaction with the AT2 angiotensin II, B2 bradykinin, ETA endothelin, and CGRP calcitonin gene-related peptide receptors. One of the analogues showed a similar off-target binding profile, but the other analogue was much more selective. ... Abstract. Phosphoramidon, a metalloprotease inhibitor isolated from Streptomyces tanashiensis, is a potent inhibitor of the neutral endopeptidase (NEP) and endothelin-converting enzyme (ECE). 1
[2] Phosphoramidon is a competitive inhibitor of neutral endopeptidase 24.11. A study with a new fluorogenic substrate - PubMed Phosphoramidon is a potent inhibitor of neutral endopeptidase-24.11 (NEP, EC 3.4.24.11), a membrane-bound zinc metallo-endopeptidase. This enzyme is involved in the inactivation of a number of biologically active peptides including the enkephalins and atrial natriuretic peptide. In spite of the wide use of phosphoramidon as a specific NEP inhibitor, its mechanism of inhibition has not been fully characterized. In the present study we have used a novel and highly sensitive fluorogenic substrate, namely N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (SAAP-AMC), to study the kinetics of inhibition of pure rabbit kidney NEP by phosphoramidon. Our results show that phosphoramidon is a competitive inhibitor of NEP with a Ki value of 2.0 +/- 0.1 nM. ... In spite of the wide use of phosphoramidon as a specific NEP inhibitor, its mechanism of inhibition has not been fully characterized. In the present study we have used a novel and highly sensitive fluorogenic substrate, namely N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (SAAP-AMC), to study the kinetics of inhibition of pure rabbit kidney NEP by phosphoramidon. Our results show that phosphoramidon is a competitive inhibitor of NEP with a Ki value of 2.0 +/- 0.1 nM. --INVALID-LINK--
[3] Structure of the complex of the antitumour and anti-inflammatory agent phosphoramidon with thermolysin. A model for inhibitor binding to the family of zinc metalloendopeptidases - PubMed The structure of the complex of the potent microbial metalloendopeptidase inhibitor phosphoramidon with thermolysin has been determined by X-ray crystallography and refined to a conventional R-factor of 0.178 for 10,230 reflections in the resolution range 6.0-2.0 A. Phosphoramidon binds in the extended conformation to the active site of thermolysin, with the phosphorus atom binding to the active site zinc ion as a bidentate ligand through two of its oxygen atoms. The N-L-rhamnopyranosyl group of phosphoramidon displaces the zinc-bound water molecule and also forms a hydrogen bond with the side-chain of Asp150. The leucine-tryptophan dipeptide part of the inhibitor binds to thermolysin in a manner similar to that observed for other comparable inhibitors and substrates. The structure of the complex provides a basis for understanding the inhibition of the zinc metalloendopeptidase family of enzymes, which includes neutral endopeptidase 24.11, endothelin-converting enzyme and the angiotensin-converting enzyme, by phosphoramidate-containing inhibitors. --INVALID-LINK--
[4] Phosphoramidon - an overview | ScienceDirect Topics Phosphoramidon is a naturally occurring metalloprotease inhibitor that has been shown to be a potent inhibitor of NEP (Ki = 2 nM) and ECE-1 (Ki = 40 nM). From: Progress in Medicinal Chemistry, 2005. Related terms: Endothelin-Converting Enzyme; Thiorphan; Neutral Endopeptidase; Endothelin Receptor; Endothelin; Endothelin 1; Peptidase. View all Topics. Download as PDF. Set alert. About this page. Endothelin Antagonists. David G. Taylor Jr., ... Douglas L. Williams, in Cardiovascular Pharmacology (Third Edition), 1999. ECE Inhibitors. Phosphoramidon is a naturally occurring inhibitor of a variety of metalloproteases, including thermolysin. Phosphoramidon was shown to be a potent inhibitor of big ET-1 conversion to ET-1 in cultured endothelial cells. This compound also inhibits neutral endopeptidase (NEP), another metalloprotease. --INVALID-LINK--
[5] --INVALID-LINK--
[6] --INVALID-LINK--
--INVALID-LINK--
--INVALID-LINK--
--INVALID-LINK-- Technical Support Center: Phosphoramidon Disodium Salt
This guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of this compound Salt. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
I. Quantitative Data Summary
Phosphoramidon is a broad-spectrum metalloprotease inhibitor. While it is a potent inhibitor of its intended targets, Neutral Endopeptidase (NEP) and Endothelin-Converting Enzyme (ECE), it also exhibits activity against other enzymes. The following table summarizes the inhibitory potency of phosphoramidon against various targets.
| Enzyme Target | IC50 / Ki | Species/Source | Notes |
| Neutral Endopeptidase (NEP/Neprilysin) | Ki: 2.0 ± 0.1 nM | Rabbit Kidney | Competitive inhibitor. |
| Neutral Endopeptidase (NEP/Neprilysin) | IC50: 0.034 µM | - | |
| Endothelin-Converting Enzyme (ECE) | IC50: 3.5 µM | - | |
| Endothelin-Converting Enzyme (ECE-1) | Ki: 40 nM | - | A potent inhibitor. |
| Angiotensin-Converting Enzyme (ACE) | IC50: 78 µM | - | Significantly less potent compared to NEP and ECE. |
| Thermolysin | - | Streptomyces tanashiensis | Known inhibitor. |
| ECE Activity (M1 fraction) | IC50: ~1 µM | Porcine Lung Membrane | Not inhibited by thiorphan or bacitracin. |
| ECE Activity (M2 fraction) | IC50: ~0.3 nM | Porcine Lung Membrane | Also inhibited by thiorphan and bacitracin. |
| ECE in Rat Brain | IC50: ~5 µM | Rat Brain Cytoskeletal Fraction |
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected biological effects in my cell-based assay after treating with phosphoramidon, even at concentrations that should be specific for NEP/ECE. What could be the cause?
A1: This could be due to off-target effects, particularly if you are using high concentrations of phosphoramidon.
-
Troubleshooting Steps:
-
Review Concentration: Verify that the concentration of phosphoramidon you are using is appropriate for selectively inhibiting your target of interest. Refer to the IC50/Ki values in the table above. For example, inhibiting ACE requires a much higher concentration than inhibiting NEP.
-
Control Experiments:
-
Include a positive control with a more specific inhibitor for your target enzyme, if available.
-
Use a negative control (vehicle only) to establish a baseline.
-
Consider a "target-knockout" or "target-knockdown" cell line as a control to confirm that the observed effect is dependent on the intended target.
-
-
Literature Search: Investigate whether the observed phenotype has been previously reported as an off-target effect of phosphoramidon. A study has shown that phosphoramidon can interact with G-protein coupled receptors like the AT2 angiotensin II, B2 bradykinin, ETA endothelin, and CGRP calcitonin gene-related peptide receptors at a concentration of 10 µM.
-
Q2: How can I experimentally determine if the effects I'm seeing are off-target?
A2: A systematic approach is necessary to distinguish between on-target and off-target effects.
-
Experimental Workflow:
-
Dose-Response Curve: Generate a dose-response curve for phosphoramidon in your assay. If the EC50 (effective concentration for 50% of the maximal response) is significantly different from the known Ki or IC50 for your intended target, it may suggest an off-target mechanism.
-
Inhibitor Comparison: Compare the effects of phosphoramidon with other, structurally different inhibitors of the same target. If they produce the same biological effect, it strengthens the evidence for an on-target mechanism.
-
Rescue Experiment: If possible, try to "rescue" the phenotype by adding back the product of the enzymatic reaction you are inhibiting. For example, if you are inhibiting ECE, which is involved in the production of endothelin-1 (ET-1) from big ET-1, adding exogenous ET-1 might reverse the observed effect.
-
Broad-Spectrum Profiling: If resources permit, profile the activity of phosphoramidon against a panel of related enzymes (e.g., other metalloproteases) or receptors to identify potential off-target interactions directly.
-
Q3: Are there any known signaling pathways affected by phosphoramidon's off-target activities?
A3: Yes, given its inhibitory action on various metalloproteases and its interaction with certain G-protein coupled receptors, phosphoramidon can indirectly influence multiple signaling pathways.
-
Endothelin Pathway: By inhibiting ECE, phosphoramidon blocks the conversion of big endothelin to the potent vasoconstrictor endothelin-1. This is a primary, on-target effect but has widespread physiological consequences.
-
Neprilysin (NEP) Substrate Regulation: NEP is responsible for degrading several bioactive peptides. Inhibition of NEP by phosphoramidon can lead to the accumulation of these peptides, including amyloid β peptides (implicated in Alzheimer's disease), and atrial natriuretic peptide (involved in blood pressure regulation).
-
Angiotensin and Bradykinin Pathways: Although weaker, the inhibition of ACE and interaction with angiotensin and bradykinin receptors suggest potential cross-talk with the renin-angiotensin system and kinin-kallikrein system.
III. Key Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of phosphoramidon against a metalloprotease.
-
Reagents:
-
Purified enzyme of interest
-
Fluorogenic or chromogenic substrate specific for the enzyme
-
Assay buffer (e.g., Tris-HCl with appropriate pH and salt concentrations)
-
This compound Salt stock solution (dissolved in water or appropriate buffer)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of phosphoramidon in assay buffer.
-
In a 96-well plate, add the enzyme solution to each well (except for the no-enzyme control).
-
Add the phosphoramidon dilutions to the appropriate wells. Include a vehicle control (buffer only).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction velocity (V₀) for each concentration of phosphoramidon.
-
Plot the percent inhibition versus the logarithm of the phosphoramidon concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
IV. Visualizations
Caption: On-target inhibitory effects of Phosphoramidon on NEP and ECE pathways.
Caption: Potential off-target interactions of Phosphoramidon at higher concentrations.
Caption: Logical workflow for troubleshooting unexpected effects of Phosphoramidon.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoramidon - Wikipedia [en.wikipedia.org]
- 4. Characterization of phosphoramidon-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regional differences in endothelin converting enzyme activity in rat brain: inhibition by phosphoramidon and EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoramidon, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phosphoramidon Disodium Salt in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Phosphoramidon disodium salt in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound salt in cell culture?
Phosphoramidon is a metalloprotease inhibitor.[1][2] Its primary role in cell culture is to block the activity of cell surface peptidases, most notably Endothelin-Converting Enzyme (ECE) and Neprilysin (NEP, also known as neutral endopeptidase or CD10).[3][4] By inhibiting ECE, Phosphoramidon prevents the conversion of the inactive precursor Big Endothelin-1 (Big ET-1) into the potent vasoconstrictor and mitogen, Endothelin-1 (ET-1).[5] Inhibition of NEP prevents the degradation of several bioactive peptides.
Q2: What are the main enzymes inhibited by Phosphoramidon and their respective IC50 values?
Phosphoramidon exhibits inhibitory activity against a range of metalloproteases. The half-maximal inhibitory concentrations (IC50) are crucial for determining the appropriate concentration range for your experiments.
| Enzyme | IC50 Value |
| Neprilysin (NEP) | 0.034 µM |
| Endothelin-Converting Enzyme (ECE) | 3.5 µM |
| Angiotensin-Converting Enzyme (ACE) | 78 µM |
| Thermolysin | 0.4 µg/mL |
Note: IC50 values can vary depending on the experimental conditions.
Q3: What is a recommended starting concentration for Phosphoramidon in a new cell line?
A general starting point for Phosphoramidon concentration is between 1 µM and 10 µM. However, the optimal concentration is highly dependent on the specific cell line, the expression level of the target enzyme (ECE or NEP), and the desired biological outcome. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: How should I prepare and store this compound salt stock solutions?
This compound salt is soluble in water up to 100 mM, as well as in DMSO and methanol. For cell culture applications, it is advisable to prepare a concentrated stock solution in a sterile, cell culture-grade solvent such as water or DMSO.
-
Preparation: To prepare a 10 mM stock solution, dissolve 5.87 mg of this compound salt (M.Wt: 587.47 g/mol ) in 1 mL of sterile water or DMSO.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
Q5: Is Phosphoramidon expected to be cytotoxic?
While Phosphoramidon is generally used for its specific enzyme-inhibiting properties, high concentrations may induce cytotoxicity in some cell lines. The cytotoxic effects can vary depending on the cell type and the duration of exposure. It is essential to perform a cell viability assay (e.g., MTT, MTS, or Trypan Blue exclusion) to determine the non-toxic concentration range for your specific cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of Phosphoramidon | 1. Suboptimal Concentration: The concentration used may be too low to effectively inhibit the target enzyme in your specific cell line. 2. Low Target Enzyme Expression: The cell line may not express ECE or NEP at a high enough level for an effect to be observed. 3. Compound Degradation: The Phosphoramidon stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). 2. Confirm the expression of ECE or NEP in your cell line using techniques like qPCR, Western blot, or immunofluorescence. 3. Prepare a fresh stock solution of Phosphoramidon and store it in single-use aliquots at -20°C. |
| Unexpected Cell Death or Changes in Morphology | 1. Cytotoxicity: The concentration of Phosphoramidon may be too high for your cell line. 2. Solvent Toxicity: If using a solvent like DMSO, the final concentration in the culture medium may be toxic. 3. Off-Target Effects: At high concentrations, Phosphoramidon may have off-target effects. | 1. Determine the cytotoxic concentration range by performing a cell viability assay (e.g., MTT or MTS). Use concentrations well below the toxic threshold. 2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Include a solvent-only control in your experiments. 3. Lower the concentration of Phosphoramidon to a more specific range for the target enzyme. |
| Precipitate Forms in the Culture Medium | 1. Solubility Issues: The concentration of Phosphoramidon may exceed its solubility limit in the culture medium. 2. Interaction with Media Components: Phosphoramidon may interact with components in the serum or media supplements, leading to precipitation. | 1. Ensure the final concentration of Phosphoramidon is within its soluble range. Briefly warm the media to 37°C and swirl to help dissolve any precipitate. 2. Prepare the final dilution of Phosphoramidon in serum-free media before adding it to the complete media. Observe for any precipitate formation. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Health: Differences in cell confluency, passage number, or overall health can affect the response to treatment. 2. Inconsistent Reagent Preparation: Variations in the preparation of the Phosphoramidon stock solution or dilutions. 3. Incubation Time: The duration of treatment may not be consistent across experiments. | 1. Standardize your cell culture practices. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase during experiments. 2. Prepare a large batch of Phosphoramidon stock solution and aliquot it for single use to ensure consistency. 3. Maintain a consistent incubation time for all experiments. |
Experimental Protocols
Detailed Methodology: Determining the Optimal Concentration of this compound Salt
This protocol outlines a dose-response experiment to identify the optimal, non-toxic concentration of Phosphoramidon for your cell culture system.
1. Materials:
-
This compound salt
-
Your cell line of interest
-
Complete cell culture medium (with serum and supplements)
-
Serum-free cell culture medium
-
Sterile, cell culture-grade water or DMSO
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS)
-
Multichannel pipette
-
Plate reader
2. Preparation of Phosphoramidon Stock and Working Solutions:
-
Prepare a 10 mM stock solution of Phosphoramidon in sterile water or DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to prepare working solutions at 10X the final desired concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM).
3. Cell Seeding:
-
Seed your cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (typically 70-80% confluency).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.
4. Treatment:
-
The next day, carefully remove the medium from the wells.
-
Add 90 µL of fresh, complete culture medium to each well.
-
Add 10 µL of the 10X working solutions of Phosphoramidon to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve Phosphoramidon) and an untreated control (medium only).
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
5. Cell Viability Assay (Example using MTT):
-
Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be converted to formazan crystals.
-
Add 100 µL of solubilization solution (e.g., acidic isopropanol or a commercial solubilizing agent) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
6. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the untreated control to determine the percentage of cell viability for each concentration.
-
Plot the cell viability (%) against the log of the Phosphoramidon concentration to generate a dose-response curve.
-
Determine the IC50 for cytotoxicity (the concentration that causes 50% cell death). The optimal working concentration for your experiments should be well below this value.
Visualizations
Caption: Workflow for determining the optimal Phosphoramidon concentration.
Caption: Inhibition of the Endothelin signaling pathway by Phosphoramidon.
References
- 1. Phosphoramidon - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Neprilysin - Wikipedia [en.wikipedia.org]
- 5. Phosphoramidon, a metalloproteinase inhibitor, suppresses the secretion of endothelin-1 from cultured endothelial cells by inhibiting a big endothelin-1 converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphoramidon Disodium Salt Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phosphoramidon Disodium salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and what are its primary targets?
This compound salt is a potent metalloendopeptidase inhibitor. Its primary targets include:
-
Thermolysin : A thermostable neutral metalloproteinase.
-
Neutral Endopeptidase (NEP) , also known as Neprilysin or Enkephalinase.
-
Endothelin-Converting Enzyme (ECE) .
It is important to note that it does not significantly inhibit trypsin, papain, chymotrypsin, or pepsin.[1]
Q2: What are the recommended storage conditions for this compound salt?
Proper storage is crucial to maintain the integrity of the compound. Recommendations vary for the solid form and solutions.
| Form | Storage Temperature | Expected Stability | Special Considerations |
| Solid (Powder) | -20°C | At least 2-3 years | The compound is hygroscopic; it should be stored in a desiccated environment and protected from light.[2] |
| Stock Solutions | -20°C | At least 1 month | Aliquot solutions to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 1 year | For longer-term storage of solutions. |
Q3: In which solvents can I dissolve this compound salt?
The solubility of this compound salt is dependent on the solvent.
| Solvent | Solubility |
| Water | Soluble up to 100 mM (approx. 58.75 mg/mL)[3] |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble up to 100 mg/mL. Use fresh, anhydrous DMSO as moisture can reduce solubility.[4] |
| Ethanol | Less soluble |
| Ethyl Acetate | Less soluble |
| Benzene, Hexane, Chloroform | Insoluble |
Q4: Can the activity of Phosphoramidon change in solution over time?
Yes, under certain conditions, the inhibitory activity of Phosphoramidon can increase. Mild hydrolysis of Phosphoramidon yields phosphoryl-L-leucyl-L-tryptophan.[1] This hydrolytic product is a more potent inhibitor of thermolysin than Phosphoramidon itself. Researchers should be aware that what might appear as degradation could, in fact, lead to increased inhibitory effects in their assays.
Troubleshooting Guide
Issue 1: No or Lower-Than-Expected Inhibition
If you are observing weak or no inhibition in your assay, consider the following potential causes and solutions.
Potential Causes:
-
Incorrect pH of Assay Buffer: The inhibitory potency of Phosphoramidon against certain enzymes, like ECE-1, is highly pH-dependent, with greater potency at acidic pH.
-
Degraded Phosphoramidon Stock: Improper storage (e.g., exposure to moisture, multiple freeze-thaw cycles) may have led to degradation beyond the more active hydrolytic product.
-
Inaccurate Concentration: Errors in weighing the lyophilized powder or in dilutions can lead to a lower-than-expected final concentration.
-
Enzyme Inactivity: The enzyme being used may not be active.
Troubleshooting Steps:
-
Verify Assay Buffer pH: Ensure the pH of your assay buffer is optimal for Phosphoramidon's activity against your target enzyme. For ECE-1, consider using a more acidic buffer if your experimental design allows.
-
Prepare Fresh Stock Solution: If you suspect your current stock is compromised, prepare a fresh solution from the lyophilized powder.
-
Confirm Concentration: If possible, verify the concentration of your stock solution spectrophotometrically.
-
Enzyme Activity Control: Always run a control with your enzyme and substrate (without the inhibitor) to confirm that the enzyme is active.
Issue 2: Inconsistent or Irreproducible Results
Variability between experiments is a common issue. Here are some factors to consider.
Potential Causes:
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is critical to prevent degradation from repeated temperature changes.
-
Hygroscopic Nature of the Powder: The lyophilized powder can absorb moisture from the air, which can affect its mass and stability.
-
Solution Instability: While stable for a month at -20°C, prolonged storage at room temperature during experiments can lead to degradation.
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your Phosphoramidon stock solution to avoid freeze-thaw cycles.
-
Handle Powder with Care: Allow the vial to warm to room temperature before opening to minimize moisture condensation. Weigh the powder quickly in a low-humidity environment.
-
Minimize Time at Room Temperature: Keep stock solutions on ice during experimental setup and use them promptly after thawing.
Issue 3: Unexpected Increase in Inhibition
An observed increase in inhibitory activity over time can be perplexing.
Potential Cause:
-
Mild Hydrolysis: As mentioned in the FAQs, mild hydrolysis can convert Phosphoramidon to a more potent inhibitor, phosphoryl-L-leucyl-L-tryptophan.
Troubleshooting Steps:
-
Consider the Age of Your Solution: If you are using an older stock solution that has been stored in an aqueous buffer, hydrolysis may have occurred.
-
Maintain Consistent Solution Preparation: To ensure reproducibility, prepare fresh solutions for each set of experiments or use aliquots of the same stock preparation.
-
Characterize Your Inhibitor: If precise inhibitory constants are critical, consider characterizing the composition of your inhibitor solution over time using analytical methods like HPLC.
Experimental Protocols & Methodologies
General Protocol for Preparing this compound Salt Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound salt to reach room temperature before opening to prevent condensation.
-
Weighing: Weigh the desired amount of powder quickly.
-
Dissolution: Add the appropriate volume of solvent (e.g., sterile water or DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex gently until the powder is completely dissolved. The solution should be clear to slightly hazy and colorless to light yellow.
-
Storage: Dispense into single-use aliquots and store at -20°C or -80°C.
Thermolysin Inhibition Assay: A General Workflow
This protocol provides a general framework for a fluorometric thermolysin inhibition assay. Specific concentrations and incubation times may need to be optimized for your particular experimental conditions.
Materials:
-
Thermolysin
-
Fluorescent substrate (e.g., N-[3-(2-Furyl)acryloyl]-Gly-L-Leu amide, FAGLA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)
-
This compound salt stock solution
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Workflow:
Caption: Workflow for a thermolysin inhibition assay.
Detailed Steps:
-
Preparation:
-
Prepare all solutions in the assay buffer.
-
Create a dilution series of Phosphoramidon at various concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the desired concentration of Phosphoramidon (or vehicle control), and the thermolysin solution.
-
Include controls for:
-
100% enzyme activity (enzyme + substrate, no inhibitor)
-
Background fluorescence (substrate only, no enzyme)
-
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction & Measurement:
-
Initiate the enzymatic reaction by adding the FAGLA substrate to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of fluorescence (e.g., Excitation/Emission ~340/415 nm for FAGLA hydrolysis).
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the uninhibited control.
-
Plot the percent inhibition versus the logarithm of the Phosphoramidon concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Degradation Pathway & Troubleshooting Logic
The primary degradation pathway of concern for experimental results is the hydrolysis of the rhamnose moiety.
Caption: Hydrolytic pathway of Phosphoramidon.
This diagram illustrates that initial "degradation" via mild hydrolysis can unexpectedly increase inhibitory activity. This is a key consideration when troubleshooting inconsistent or unexpectedly high results. True loss of activity is likely due to more severe degradation under harsh conditions.
Caption: Troubleshooting logic for Phosphoramidon assays.
References
Technical Support Center: Phosphoramidon Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Phosphoramidon Disodium salt in your research. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the quality and reproducibility of your results.
Frequently Asked Questions (FAQs)
Compound Quality and Handling
Q1: What are the typical quality control specifications for this compound salt?
A1: High-quality this compound salt should meet specific criteria for purity, appearance, and identity. These are typically confirmed by a Certificate of Analysis (CoA). Key parameters include:
-
Purity: Typically ≥95% or ≥97% as determined by High-Performance Liquid Chromatography (HPLC).[3]
-
Identity: Confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Q2: How should I properly store and handle this compound salt?
A2: Proper storage and handling are critical to maintain the integrity of the compound.
-
Long-term Storage (Powder): Store the lyophilized powder at -20°C in a tightly sealed container. It is important to protect it from moisture as the compound is hygroscopic. For optimal stability, it is expected to remain active for at least two years under these conditions.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like water, DMSO, or methanol. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Aqueous solutions are expected to be stable for at least one month when stored at -20°C.
Q3: My this compound salt powder appears clumpy. Is it still usable?
A3: Clumping of the powder is an indication of moisture absorption due to its hygroscopic nature. This can lead to inaccuracies in weighing and a potential decrease in stability. To minimize moisture absorption, allow the container to warm to room temperature before opening. If clumping is observed, it is recommended to use a fresh, non-clumped lot for quantitative experiments to ensure accuracy.
Solubility and Preparation
Q4: What are the recommended solvents for dissolving this compound salt?
A4: this compound salt exhibits good solubility in several common laboratory solvents.
-
Water: Soluble up to 100 mM.
-
DMSO: Soluble up to 100 mg/mL. It is advisable to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.
-
Methanol: Soluble.
-
Ethanol and Ethyl Acetate: Less soluble.
-
Benzene, Hexane, and Chloroform: Insoluble.
Q5: Are there any best practices for preparing stock solutions?
A5: To ensure accurate and reproducible results, follow these best practices:
-
Use calibrated pipettes and balances for accurate measurements.
-
To enhance the dissolution of the compound, you can warm the solution to 37°C for 10 minutes or use an ultrasonic bath.
-
For in vivo studies, specific formulations may be required, such as co-solvents like PEG300 and Tween80 for aqueous solutions, or suspension in corn oil.
Mechanism of Action and Specificity
Q6: What is the mechanism of action of this compound salt?
A6: Phosphoramidon is a potent inhibitor of metalloendopeptidases. Its primary targets include Neutral Endopeptidase (NEP, also known as Neprilysin), Endothelin-Converting Enzyme (ECE), and thermolysin. It exhibits weaker inhibition of collagenase and does not inhibit trypsin, papain, chymotrypsin, or pepsin.
Q7: What are the reported IC50 values for this compound salt against its primary targets?
A7: The half-maximal inhibitory concentration (IC50) values can vary depending on the assay conditions. Reported values are:
-
NEP: 0.034 µM
-
ECE: 3.5 µM
-
ACE: 78 µM
Data Summary Tables
Table 1: Quality Control Specifications
| Parameter | Specification | Source(s) |
| Appearance | White to off-white/pale yellow solid | |
| Purity (HPLC) | ≥95% or ≥97% | |
| Storage (Powder) | -20°C, desiccated, protected from light | |
| Powder Stability | At least 2 years at -20°C | |
| Solution Stability | At least 1 month at -20°C |
Table 2: Solubility Data
| Solvent | Maximum Concentration | Source(s) |
| Water | 100 mM (58.75 mg/mL) | |
| DMSO | 100 mg/mL | |
| Methanol | Soluble | |
| Ethanol | Less Soluble |
Table 3: Inhibitory Activity (IC50)
| Enzyme Target | Reported IC50 Value | Source(s) |
| Neutral Endopeptidase (NEP) | 0.034 µM | |
| Endothelin-Converting Enzyme (ECE) | 3.5 µM | |
| Angiotensin-Converting Enzyme (ACE) | 78 µM |
Visualized Workflows and Pathways
Troubleshooting Guide
Problem: Inconsistent IC50 values between experiments.
-
Potential Cause 1: Compound Instability or Degradation.
-
Troubleshooting: Mild hydrolysis of Phosphoramidon can yield a more active form, phosphoryl-L-leucyl-L-tryptophan. This can lead to variability in potency. Ensure that stock solutions are prepared fresh and used promptly. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
-
Potential Cause 2: Inaccurate Compound Concentration.
-
Troubleshooting: this compound salt is hygroscopic. Inaccurate weighing due to moisture absorption can lead to incorrect stock concentrations. Always allow the vial to equilibrate to room temperature before opening and weigh the powder quickly in a low-humidity environment.
-
-
Potential Cause 3: Variability in Assay Conditions.
-
Troubleshooting: Ensure consistent cell density, incubation times, and reagent concentrations between experiments. Use a consistent lot of reagents, including media and serum, to minimize batch-to-batch variability.
-
Problem: Higher than expected IC50 value (lower than expected potency).
-
Potential Cause 1: Suboptimal Assay Buffer.
-
Troubleshooting: The activity of metalloenzymes like NEP can be affected by the buffer composition. Avoid buffers containing chelating agents like EDTA, which can remove the essential zinc cofactor from the enzyme's active site.
-
-
Potential Cause 2: Incorrect pH of the Assay Buffer.
-
Troubleshooting: Enzyme activity is highly dependent on pH. Verify that the pH of your assay buffer is within the optimal range for NEP activity (typically around pH 7.4).
-
-
Potential Cause 3: High Protein Concentration in the Assay.
-
Troubleshooting: In assays using cell or tissue lysates, high concentrations of total protein can sometimes interfere with the enzyme-substrate interaction or the inhibitor's binding. If suspected, perform the assay with a dilution series of your lysate.
-
Problem: No or very low inhibitory activity observed.
-
Potential Cause 1: Inactive Compound.
-
Troubleshooting: Verify the quality and integrity of your this compound salt. If possible, test its activity in a well-established, validated assay system with a positive control.
-
-
Potential Cause 2: Issues with the Target Enzyme.
-
Troubleshooting: Ensure that the enzyme used in the assay is active. Run a positive control for enzyme activity without any inhibitor. If the enzyme is inactive, use a fresh batch.
-
-
Potential Cause 3: Substrate Competition.
-
Troubleshooting: If using a complex biological sample, endogenous substrates for NEP may be present, competing with the synthetic substrate used in the assay and potentially masking the inhibitory effect of Phosphoramidon.
-
Experimental Protocols
Detailed Methodology: Neutral Endopeptidase (NEP) Fluorometric Inhibition Assay
This protocol is adapted from commercially available NEP activity assay kits and is suitable for determining the inhibitory potential of compounds like this compound salt.
1. Materials and Reagents:
-
Recombinant Human Neprilysin (NEP)
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Fluorogenic NEP Substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
This compound salt (as a positive control inhibitor)
-
Test compounds
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation/Emission = ~330/430 nm)
2. Preparation of Reagents:
-
NEP Assay Buffer: Prepare the buffer and bring it to 37°C before use.
-
NEP Enzyme Stock: Reconstitute lyophilized NEP in NEP Assay Buffer to a stock concentration of ~0.5 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock to the desired working concentration in NEP Assay Buffer and keep on ice. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
NEP Substrate Stock: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO. Store at -20°C, protected from light.
-
Phosphoramidon Stock: Prepare a 1 mM stock solution of this compound salt in water.
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
3. Assay Procedure:
-
Compound Dilution: Prepare a serial dilution of Phosphoramidon (positive control) and test compounds in NEP Assay Buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
Assay Plate Setup:
-
Blank (No Enzyme): 90 µL of NEP Assay Buffer.
-
Negative Control (No Inhibitor): 80 µL of NEP Assay Buffer + 10 µL of diluted NEP enzyme.
-
Positive Control (Phosphoramidon): 70 µL of NEP Assay Buffer + 10 µL of diluted NEP enzyme + 10 µL of each Phosphoramidon dilution.
-
Test Compound: 70 µL of NEP Assay Buffer + 10 µL of diluted NEP enzyme + 10 µL of each test compound dilution.
-
-
Pre-incubation: Add the enzyme to the wells containing the assay buffer and inhibitors. Mix gently and pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of the NEP substrate by diluting the stock solution in NEP Assay Buffer to a final concentration of 10-20 µM. Add 10 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Ex/Em = ~330/430 nm) every 1-2 minutes for 30-60 minutes in kinetic mode.
4. Data Analysis:
-
Calculate the Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Correct for Background: Subtract the reaction rate of the blank from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [(Rate of Negative Control - Rate of Inhibitor Well) / Rate of Negative Control] x 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. This compound salt, ≥97% (HPLC) 119942-99-3, India this compound salt, ≥97% (HPLC) 119942-99-3 Manufacturers, China this compound salt, ≥97% (HPLC) 119942-99-3 Suppliers [ottokemi.com]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Phosphoramidon Disodium Salt
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Phosphoramidon Disodium Salt. The information focuses on identifying and addressing potential contaminants that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of contaminants in this compound Salt?
Contaminants in this compound Salt can generally be categorized into three main groups:
-
Synthesis-Related Impurities: These are substances that may be carried over from the manufacturing process. Since Phosphoramidon can be produced through fermentation by Streptomyces tanashiensis or by chemical synthesis, these impurities could include unreacted starting materials (e.g., L-leucine, L-tryptophan, L-rhamnose), reagents, or byproducts from side reactions.[1][2][3]
-
Degradation Products: Phosphoramidon, like many complex biomolecules, can degrade over time, especially if not stored under optimal conditions. A primary degradation pathway is the hydrolysis of the phosphoramidate bond.
-
Handling and Storage-Related Contaminants: Improper handling can introduce contaminants such as moisture, microbial contamination, or cross-contamination from other reagents. The product is typically stored at -20°C to maintain its stability.
Q2: My experimental results are inconsistent when using a new batch of Phosphoramidon. Could contaminants be the cause?
Yes, batch-to-batch variability can sometimes be attributed to differences in purity. If you observe unexpected or inconsistent results, it is advisable to assess the purity of the new batch. Common issues arising from contaminants include altered enzyme inhibition kinetics or off-target effects. Most suppliers specify a purity of ≥95% or ≥97% as determined by HPLC.[4]
Q3: How can I check the purity of my this compound Salt?
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound Salt. A well-developed HPLC method can separate the parent compound from potential impurities. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the molecular weights of any detected impurities, which can help in their identification.
Q4: What are the optimal storage and handling conditions to minimize contamination and degradation?
To ensure the integrity of this compound Salt, it is recommended to:
-
Store the solid product at -20°C.
-
For preparing stock solutions, use a high-purity solvent such as water, DMSO, or methanol.
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.
-
Work in a clean environment to prevent microbial or particulate contamination.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound Salt.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced Inhibitory Potency | Degradation of Phosphoramidon due to improper storage or handling (e.g., repeated freeze-thaw cycles, exposure to moisture or elevated temperatures). | 1. Prepare fresh stock solutions from a new vial of solid material. 2. Perform a quality control check on your stock solution using a standard assay. 3. Ensure proper storage conditions (-20°C for solid and aliquoted stocks). |
| Presence of inactive isomers or related substances from synthesis. | 1. Analyze the compound by HPLC to check for the presence of multiple peaks. 2. If significant impurities are detected, consider purchasing a higher purity grade or from a different supplier. | |
| Unexpected Biological Effects or Off-Target Activity | Presence of biologically active contaminants from the synthesis or degradation. | 1. Use LC-MS to identify potential contaminants. 2. If possible, purify a small amount of your material using preparative HPLC to see if the off-target effects are eliminated. 3. Review the synthesis pathway to anticipate potential byproducts. |
| Poor Solubility or Presence of Particulates in Solution | Contamination with insoluble impurities or degradation products. | 1. Centrifuge the solution to pellet any insoluble material and carefully transfer the supernatant. 2. Filter the solution through a 0.22 µm filter. 3. Re-evaluate the solvent used for dissolution; some suppliers recommend water, while others mention DMSO or methanol. |
| Inconsistent Results Between Batches | Variation in the purity profile between different lots of the compound. | 1. Request the Certificate of Analysis (CoA) for each batch from the supplier and compare the purity data. 2. Perform your own side-by-side comparison of the old and new batches in your assay. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general methodology for assessing the purity of this compound Salt. Specific parameters may need to be optimized for your HPLC system and column.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve this compound Salt in water or the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of Neprilysin (NEP) and ECE by Phosphoramidon.
Experimental Workflow for Contaminant Investigation
Caption: Workflow for troubleshooting inconsistent results.
References
Validation & Comparative
A Head-to-Head Comparison of Phosphoramidon Disodium Salt and Thiorphan for Metalloprotease Inhibition
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two widely used metalloprotease inhibitors, Phosphoramidon Disodium salt and Thiorphan, focusing on their performance, specificity, and supporting experimental data.
Phosphoramidon and Thiorphan are both potent inhibitors of neprilysin (NEP), a key enzyme in the degradation of several vasoactive peptides. However, their inhibitory profiles against other metalloproteases, such as endothelin-converting enzyme (ECE) and angiotensin-converting enzyme (ACE), differ significantly. This guide will delve into these differences, providing researchers with the necessary data to make an informed choice for their specific application.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of Phosphoramidon and Thiorphan against key metalloproteases is summarized in the table below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), has been compiled from studies that conducted direct comparative analyses under consistent experimental conditions.
| Enzyme Target | This compound Salt (IC50) | Thiorphan (IC50) | Reference |
| Neprilysin (NEP) | ~0.3 nM - 34 nM | ~1.9 nM - 6.9 nM | [1][2] |
| Endothelin-Converting Enzyme (ECE) | ~1 µM - 3.5 µM | Ineffective or very weak inhibition | [1][2] |
| Angiotensin-Converting Enzyme (ACE) | ~78 µM | Weakly active (~150 nM Ki) | [2] |
| Thermolysin | Potent inhibitor | Weakly active (~2 µM Ki) |
Mechanism of Action and Specificity
This compound salt is a broad-spectrum metalloprotease inhibitor. Its chemical structure allows it to interact with the active site of several zinc-dependent metalloproteases. While it is a highly potent inhibitor of neprilysin, it also demonstrates significant inhibition of ECE and, to a lesser extent, ACE. This broader activity can be advantageous in studies where the simultaneous inhibition of multiple metalloproteases is desired. However, it can also lead to off-target effects if specificity for NEP is required.
Thiorphan , on the other hand, exhibits greater selectivity for neprilysin. It is a potent NEP inhibitor with significantly weaker activity against ACE and is largely ineffective against ECE at typical working concentrations. This selectivity makes Thiorphan a more suitable tool for studies focused specifically on the role of neprilysin in physiological or pathological processes.
Signaling Pathways and Points of Intervention
The differential inhibitory profiles of Phosphoramidon and Thiorphan have important implications for their effects on key signaling pathways that regulate cardiovascular and renal function.
Natriuretic Peptide System
Both Phosphoramidon and Thiorphan inhibit neprilysin, the primary enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting NEP, both compounds can potentiate the effects of these peptides, leading to vasodilation, natriuresis, and a decrease in blood pressure.
Renin-Angiotensin-Aldosterone System (RAAS) and Endothelin Pathway
Phosphoramidon's inhibitory activity against ACE and ECE gives it a more complex interaction with the RAAS and endothelin pathways compared to the more selective Thiorphan. By inhibiting ACE, Phosphoramidon can reduce the production of angiotensin II, a potent vasoconstrictor. Its inhibition of ECE blocks the conversion of big endothelin-1 to the highly potent vasoconstrictor endothelin-1. Thiorphan has minimal direct impact on these pathways.
Experimental Protocols
Accurate determination of inhibitory activity is crucial. Below are detailed methodologies for key experiments used to characterize Phosphoramidon and Thiorphan.
Neprilysin (NEP) Inhibition Assay (Fluorometric)
This protocol describes a method to determine the IC50 of inhibitors against neprilysin using a fluorogenic substrate.
Materials:
-
Recombinant human Neprilysin
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Fluorogenic NEP substrate (e.g., Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH)
-
Inhibitor (Phosphoramidon or Thiorphan) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~340/420 nm)
Procedure:
-
Prepare a serial dilution of the inhibitor in NEP Assay Buffer.
-
In a 96-well black microplate, add the diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor.
-
Add a solution of recombinant human Neprilysin to each well and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to each well.
-
Immediately measure the fluorescence in kinetic mode for at least 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Endothelin-Converting Enzyme (ECE) Inhibition Assay (Fluorometric)
This protocol outlines a method for determining the IC50 of inhibitors against ECE.
Materials:
-
Recombinant human ECE-1
-
ECE Assay Buffer (e.g., 50 mM MES, pH 6.5)
-
Fluorogenic ECE substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Inhibitor (Phosphoramidon or Thiorphan) dissolved in an appropriate solvent
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~328/393 nm)
Procedure:
-
Follow steps 1-3 as described in the NEP Inhibition Assay, substituting ECE-1 and ECE Assay Buffer.
-
Initiate the reaction by adding the fluorogenic ECE substrate.
-
Measure fluorescence in kinetic mode for 30-60 minutes at 37°C.
-
Calculate reaction rates and determine the IC50 value as described for the NEP assay.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (HPLC-based)
This protocol details a method for determining ACE inhibition by quantifying the product of the enzymatic reaction using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human ACE
-
ACE Assay Buffer (e.g., 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3)
-
ACE substrate (e.g., Hippuryl-His-Leu, HHL)
-
Inhibitor (Phosphoramidon or Thiorphan) dissolved in an appropriate solvent
-
Stopping solution (e.g., 1 M HCl)
-
HPLC system with a C18 column and UV detector (228 nm)
-
Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)
Procedure:
-
Prepare serial dilutions of the inhibitor in ACE Assay Buffer.
-
In microcentrifuge tubes, pre-incubate the inhibitor with ACE for 15 minutes at 37°C.
-
Initiate the reaction by adding the HHL substrate and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the stopping solution.
-
Centrifuge the samples to pellet any precipitate.
-
Inject the supernatant onto the HPLC system.
-
Quantify the peak area of the product (hippuric acid, HA) at 228 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
The choice between this compound salt and Thiorphan depends critically on the specific research question. For studies requiring potent, broad-spectrum inhibition of multiple metalloproteases, including NEP, ECE, and to some extent ACE, Phosphoramidon is a valuable tool. However, when the focus is on the specific role of neprilysin, the higher selectivity of Thiorphan makes it the superior choice, minimizing the potential for confounding off-target effects. The experimental protocols provided in this guide offer a starting point for the accurate and reliable characterization of these and other metalloprotease inhibitors.
References
- 1. Characterization of phosphoramidon-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phosphoramidon Disodium Salt and Racecadotril for Researchers
This guide provides a detailed, data-driven comparison of Phosphoramidon Disodium salt and racecadotril, two prominent inhibitors of metalloproteases. The information is tailored for researchers, scientists, and professionals in drug development, offering a clear perspective on their respective biochemical activities, mechanisms of action, and established applications.
At a Glance: Key Quantitative Data
A summary of the inhibitory activities of this compound salt and racecadotril against their primary targets is presented below. This data highlights their distinct potency and selectivity profiles.
| Compound | Target Enzyme | Inhibitory Constant (Ki) | IC50 Value |
| This compound salt | Neprilysin (NEP) / Neutral Endopeptidase | Not specified | 0.034 µM[1][2] |
| Endothelin-Converting Enzyme (ECE) | Not specified | 3.5 µM[1][2] | |
| Angiotensin-Converting Enzyme (ACE) | Not specified | 78 µM[1] | |
| Thermolysin | Not specified | 0.4 µg/mL | |
| Racecadotril | Neprilysin (NEP) / Enkephalinase | 4500 nM | 4.5 µM |
| Thiorphan (Active Metabolite of Racecadotril) | Neprilysin (NEP) / Enkephalinase | 6.1 nM | 6.1 nM |
Mechanism of Action: A Tale of Two Inhibitors
While both compounds inhibit metalloproteases, their primary mechanisms and physiological effects differ significantly.
This compound salt is a broad-spectrum microbial metabolite that acts as an inhibitor of several specific metalloproteases, including thermolysin, endothelin-converting enzyme (ECE), neutral endopeptidase (NEP), and angiotensin-converting enzyme (ACE). Its ability to block the degradation of amyloid β-peptides has led to its use in preclinical research to model aspects of Alzheimer's disease by increasing Aβ levels in rodents.
Racecadotril , on the other hand, is a peripherally acting enkephalinase inhibitor. It is a prodrug that is rapidly metabolized to its active form, thiorphan. Thiorphan potently inhibits neprilysin (enkephalinase), the enzyme responsible for breaking down endogenous enkephalins in the intestinal epithelium. By preventing the degradation of enkephalins, racecadotril enhances their natural antisecretory effects, leading to a reduction in the secretion of water and electrolytes into the intestine. This mechanism makes it an effective treatment for acute diarrhea. Unlike opioid-based antidiarrheals, racecadotril does not affect intestinal motility.
The following diagram illustrates the distinct signaling pathways influenced by this compound salt and racecadotril.
Caption: Comparative mechanisms of this compound salt and Racecadotril.
Therapeutic Applications and Research Use
This compound salt is primarily utilized as a research tool. Its broad inhibitory profile makes it valuable for studying the physiological roles of its target enzymes. For instance, its ability to inhibit neprilysin and prevent amyloid-β degradation is applied in neuroscience research to investigate the mechanisms of Alzheimer's disease. It has also been used to study the endothelin system and its role in cardiovascular physiology.
Racecadotril is a clinically approved medication for the treatment of acute diarrhea in both adults and children. Its efficacy is comparable to loperamide, but it is often better tolerated, with a lower incidence of constipation. Racecadotril's antisecretory action, without affecting intestinal transit time, makes it a preferred option in many cases, particularly in pediatric populations.
Experimental Protocols: Determination of Neprilysin Inhibition
The following is a generalized experimental workflow for determining the inhibitory activity (IC50) of a compound against neprilysin, based on fluorometric assays commonly employed in high-throughput screening.
Caption: Generalized workflow for a Neprilysin inhibition assay.
Detailed Methodologies
1. Materials and Reagents:
-
Purified recombinant human Neprilysin (NEP)
-
Fluorogenic NEP substrate
-
Assay buffer (e.g., 50 mM Tris, pH 7.4)
-
Test compounds (this compound salt, Thiorphan) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration range should span several orders of magnitude around the expected IC50 value.
-
Enzyme and Substrate Preparation: Dilute the NEP enzyme and substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the diluted test compound to the wells of the microplate.
-
Add the diluted NEP enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the NEP substrate to all wells.
-
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) at 37°C. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
Data Analysis:
-
Determine the reaction rate (slope of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Rate with inhibitor / Rate without inhibitor)).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This guide provides a foundational understanding of this compound salt and racecadotril. For further in-depth analysis and specific experimental applications, researchers are encouraged to consult the cited literature.
References
A Comparative Guide to Endothelin-Converting Enzyme (ECE) Inhibitors for Researchers
For researchers and professionals in drug development, the selective inhibition of endothelin-converting enzyme (ECE) presents a promising therapeutic avenue for a range of cardiovascular and inflammatory diseases. This guide offers an objective comparison of key ECE inhibitors, supported by experimental data, to aid in the selection of appropriate compounds for research and development.
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in blood pressure regulation and is implicated in the pathophysiology of various diseases. The final and rate-limiting step in its biosynthesis is the conversion of its inactive precursor, big endothelin-1 (big ET-1), to the active ET-1 peptide by endothelin-converting enzymes (ECEs). The two main isoforms, ECE-1 and ECE-2, represent key targets for therapeutic intervention. This guide provides a comparative analysis of several ECE inhibitors, focusing on their potency, selectivity, and mechanism of action.
Performance Comparison of ECE Inhibitors
The efficacy and utility of an ECE inhibitor are determined by its potency (as measured by the half-maximal inhibitory concentration, IC50) and its selectivity for ECE isoforms over other related metalloproteases, such as neprilysin (NEP) and angiotensin-converting enzyme (ACE). The following tables summarize the available quantitative data for several common ECE inhibitors.
| Inhibitor | Target Enzyme(s) | IC50 (ECE-1) | IC50 (NEP) | IC50 (ACE) | Selectivity Profile |
| Phosphoramidon | ECE, NEP | 3.5 µM[1] | 34 nM[1] | 78 µM[1] | Non-selective, potent NEP inhibitor |
| Daglutril (SLV-306) | ECE, NEP | Not specified | Not specified | Not specified | Dual ECE/NEP inhibitor[2][3] |
| CGS 35066 | ECE-1 | 22 nM | 2.3 µM | Inactive | Highly selective for ECE-1 over NEP (>100-fold) |
| SM-19712 | ECE | Potent inhibitor | Not specified | Not specified | Described as a potent and novel ECE inhibitor |
Note: "Not specified" indicates that the specific IC50 values were not available in the searched literature. The potency of SM-19712 has been noted, but specific IC50 values were not found.
Pharmacokinetic Properties
While detailed pharmacokinetic data for all compounds are not exhaustively available in the public domain, some information has been reported. For instance, CGS 35339 is an orally active prodrug of CGS 35066, designed to improve its in vivo activity. Daglutril is also orally active and is hydrolyzed to its active metabolite, KC-12615. The in vivo half-life of phosphoramidon's inhibitory effect has been described as long.
Endothelin Signaling Pathway
The inhibition of ECE-1 prevents the formation of mature endothelin-1, thereby modulating its downstream signaling effects. ET-1 exerts its biological functions by binding to two G protein-coupled receptors: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor. The activation of these receptors on various cell types, particularly vascular smooth muscle cells, triggers a cascade of intracellular events leading to vasoconstriction, cell proliferation, and inflammation.
Caption: Simplified overview of the Endothelin-1 synthesis and signaling pathway, and the point of intervention for ECE inhibitors.
Experimental Protocols
Fluorometric Assay for ECE-1 Activity and Inhibition
This protocol describes a general method for determining the enzymatic activity of ECE-1 and for screening potential inhibitors using a fluorogenic substrate. This method is based on the cleavage of a synthetic peptide substrate that is quenched by a fluorophore/quencher pair. Upon cleavage by ECE-1, the fluorophore is released, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human ECE-1 enzyme
-
ECE-1 Assay Buffer (e.g., Tris-HCl or similar, pH 7.4)
-
Fluorogenic ECE-1 substrate (e.g., MCA-based peptide)
-
Test inhibitor compounds
-
Known ECE-1 inhibitor (e.g., phosphoramidon) for positive control
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate, e.g., 320/420 nm or 490/520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of ECE-1 enzyme in pre-warmed ECE-1 Assay Buffer. Keep on ice.
-
Reconstitute and dilute the fluorogenic ECE-1 substrate in Assay Buffer to the desired working concentration. Protect from light.
-
Prepare serial dilutions of the test inhibitor compounds and the positive control inhibitor in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Enzyme Control: ECE-1 enzyme solution and Assay Buffer.
-
Inhibitor Wells: ECE-1 enzyme solution and the desired concentration of the test inhibitor.
-
Positive Control: ECE-1 enzyme solution and the positive control inhibitor.
-
Blank (No Enzyme): Assay Buffer only.
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-20 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the ECE-1 substrate working solution to all wells.
-
Mix gently.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Caption: A generalized workflow for screening ECE inhibitors using a fluorometric assay.
This guide provides a foundational comparison of several ECE inhibitors based on currently available data. Researchers are encouraged to consult the primary literature for more detailed information and to validate these findings within their specific experimental systems. The provided protocols and diagrams serve as a starting point for designing and conducting robust experiments in this promising area of drug discovery.
References
- 1. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]
Unveiling the Potency of Phosphoramidon Disodium Salt in Neprilysin Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Phosphoramidon Disodium salt's efficacy in inhibiting neprilysin (NEP), benchmarked against other common inhibitors. The following sections present supporting experimental data, detailed protocols for inhibitor validation, and visualizations of relevant biological pathways.
Neprilysin, a zinc-dependent metalloprotease, plays a critical role in the degradation of several bioactive peptides, making it a significant therapeutic target for a range of diseases, including cardiovascular conditions and Alzheimer's disease. Phosphoramidon, a naturally derived microbial metabolite, is a well-established inhibitor of neprilysin and serves as a valuable tool in neuroscience and cardiovascular research.
Performance Comparison of Neprilysin Inhibitors
The inhibitory potency of this compound salt against neprilysin is frequently compared with other inhibitors such as Thiorphan and Sacubitril. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The table below summarizes the reported IC50 values for these compounds against neprilysin and other metalloproteases, providing insight into their relative potency and selectivity.
| Inhibitor | Target Enzyme | IC50 Value (nM) | Reference |
| This compound salt | Neprilysin (NEP) | 34 | [1] |
| Endothelin-Converting Enzyme (ECE) | 3,500 | [1] | |
| Angiotensin-Converting Enzyme (ACE) | 78,000 | [1] | |
| Thiorphan | Neprilysin (NEP) | 6.9 | N/A |
| Sacubitrilat (active metabolite of Sacubitril) | Neprilysin (NEP) | 5 | [2] |
Note: IC50 values can vary between studies depending on the experimental conditions.
Phosphoramidon demonstrates potent inhibition of neprilysin with an IC50 in the nanomolar range. Notably, it also exhibits inhibitory activity against endothelin-converting enzyme (ECE) and, to a lesser extent, angiotensin-converting enzyme (ACE), indicating a broader selectivity profile compared to more targeted inhibitors[1]. Thiorphan and Sacubitrilat, the active form of Sacubitril, show higher potency for neprilysin inhibition with lower IC50 values.
Experimental Protocols
Validating the inhibitory activity of this compound salt on neprilysin can be achieved through various biochemical assays. A common and sensitive method is the fluorometric activity assay.
Neprilysin Inhibition Assay Protocol (Fluorometric)
This protocol outlines the steps to measure the inhibitory effect of this compound salt on neprilysin activity using a fluorogenic substrate.
Materials:
-
Recombinant human neprilysin
-
Neprilysin-specific fluorogenic substrate (e.g., Abz-based peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound salt
-
Other neprilysin inhibitors for comparison (e.g., Thiorphan, Sacubitrilat)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~330/430 nm)
-
DMSO (for dissolving inhibitors)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound salt and other inhibitors in DMSO. Create a serial dilution of each inhibitor in the assay buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the recombinant human neprilysin in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted neprilysin enzyme solution. b. Add 25 µL of the various inhibitor dilutions (or assay buffer for the no-inhibitor control). c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: a. Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions. b. Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: a. Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. b. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be optimized for the specific fluorogenic substrate used (typically around Ex/Em = 330/430 nm).
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration. b. Normalize the reaction rates to the no-inhibitor control (100% activity). c. Plot the percentage of neprilysin activity against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
Visualizing Neprilysin's Role in Biological Pathways
To better understand the significance of neprilysin inhibition, it is crucial to visualize its function in relevant signaling pathways.
In the context of Alzheimer's disease, neprilysin is a key enzyme responsible for the degradation of amyloid-beta (Aβ) peptides in the brain. The accumulation of Aβ is a hallmark of the disease. Inhibition of neprilysin, for instance by Phosphoramidon, would lead to reduced Aβ clearance, providing a valuable experimental model to study the progression of Alzheimer's pathology.
Neprilysin also plays a crucial role in the cardiovascular system by degrading natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). These peptides are essential for regulating blood pressure and fluid balance. By inhibiting neprilysin, compounds like Phosphoramidon can increase the circulating levels of these beneficial peptides, leading to vasodilation and natriuresis. This mechanism is the basis for the therapeutic action of neprilysin inhibitors in heart failure.
References
- 1. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Phosphoramidon Disodium Salt: A Comparative Guide to its Metalloproteinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Phosphoramidon disodium salt is a well-established metalloproteinase inhibitor widely utilized as a biochemical tool. Its efficacy, however, is intrinsically linked to its specificity and potential for cross-reactivity with various enzymes. This guide provides an objective comparison of Phosphoramidon's performance against other common metalloproteinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in experimental design and interpretation.
Inhibitor Performance Comparison
The inhibitory activity of Phosphoramidon and its alternatives is summarized in the table below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), has been compiled from various studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Primary Target(s) | Neprilysin (NEP/CD10) IC50 | Endothelin-Converting Enzyme (ECE) IC50 | Angiotensin-Converting Enzyme (ACE) IC50 | Matrix Metalloproteinases (MMPs) IC50 | Other Notable Targets |
| Phosphoramidon | Thermolysin, Neprilysin, ECE | 0.034 µM[1] | 3.5 µM[1] | 78 µM[1] | ZMPSTE24 (inhibition observed)[2] | Thermolysin |
| Thiorphan | Neprilysin | ~0.0047 µM (Ki) | Weakly inhibited[3] | ~0.150 µM (Ki) | - | - |
| Bestatin | Aminopeptidases | - | - | - | MMP-2, MMP-12 (activity reduction observed) | Aminopeptidase B, Leucine aminopeptidase |
| Captopril | Angiotensin-Converting Enzyme (ACE) | - | - | ~0.020 µM | MMP-2 (IC50: 30-50 nM), MMP-9 (IC50: 30-50 nM) | Metallo-β-lactamases |
Experimental Protocols
Accurate determination of inhibitor potency is critical for assessing cross-reactivity. The following is a generalized protocol for a fluorogenic substrate-based assay, a common method for measuring metalloproteinase activity and inhibition.
Protocol: Fluorogenic Substrate Assay for Metalloproteinase Inhibition
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific metalloproteinase.
Materials:
-
Purified recombinant metalloproteinase (e.g., MMP-2, Neprilysin)
-
Fluorogenic substrate specific to the enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing NaCl, CaCl2, and ZnCl2 at appropriate concentrations)
-
Inhibitor stock solution (e.g., Phosphoramidon, Thiorphan) dissolved in a suitable solvent (e.g., DMSO, water)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified metalloproteinase to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor stock solution in Assay Buffer to cover a range of concentrations expected to span the IC50 value. Include a vehicle control (buffer with the same concentration of solvent used for the inhibitor).
-
Assay Reaction: a. To each well of the 96-well plate, add a fixed volume of the diluted enzyme. b. Add an equal volume of the corresponding inhibitor dilution or vehicle control. c. Incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for a predetermined pre-incubation period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiation of Reaction: a. Prepare the fluorogenic substrate solution by diluting the stock in Assay Buffer to the desired final concentration (typically at or below the Km value for the enzyme). b. To initiate the enzymatic reaction, add a fixed volume of the substrate solution to each well.
-
Fluorescence Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate. b. Measure the increase in fluorescence intensity over time (kinetic mode). The rate of substrate cleavage is directly proportional to the enzyme activity.
-
Data Analysis: a. For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase). b. Normalize the velocities to the vehicle control (considered 100% activity). c. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of an inhibitor against multiple enzymes.
Signaling Pathway Inhibition
Phosphoramidon and its alternatives primarily impact signaling pathways regulated by the cleavage of peptide hormones. The inhibition of Neprilysin and Endothelin-Converting Enzyme, for example, leads to an accumulation of their respective substrates, which can have significant physiological effects.
This diagram illustrates how Phosphoramidon inhibits Neprilysin and ECE, leading to a buildup of active peptides like Brain Natriuretic Peptide (BNP) and Endothelin-1 (ET-1), respectively. This mechanism is central to the therapeutic and biological effects of such inhibitors.
References
- 1. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoramidon inhibits the integral membrane protein zinc metalloprotease ZMPSTE24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoramidon and thiorphan suppress the generation of endothelin (ET) from exogenous big-endothelin by guinea pig Clara cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Phosphoramidon Disodium Salt: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount for accurate experimental design and the development of targeted therapeutics. This guide provides a detailed comparison of Phosphoramidon Disodium salt with other common metalloproteinase inhibitors, supported by experimental data and protocols.
Phosphoramidon is a naturally derived inhibitor of a class of enzymes known as metalloproteinases, which play crucial roles in various physiological and pathological processes. Its inhibitory profile, when compared to other metalloproteinase inhibitors, reveals a distinct pattern of specificity that is critical for its application in research and drug discovery.
Comparative Inhibitory Activity
The inhibitory potential of this compound salt and other selected metalloproteinase inhibitors is summarized in the table below. The data, presented as IC50 or Ki values, indicate the concentration of the inhibitor required to achieve 50% inhibition or the inhibition constant, respectively. A lower value signifies a higher potency.
| Inhibitor | Target Enzyme | IC50 / Ki | Reference(s) |
| Phosphoramidon | Thermolysin | Ki: 14 nM | [1] |
| Neprilysin (NEP) | IC50: 6.9 nM | [2] | |
| Endothelin-Converting Enzyme (ECE) | IC50: ~1 µM (M1), ~0.3 nM (M2) | [3] | |
| Angiotensin-Converting Enzyme (ACE) | IC50: >10 µM | [4] | |
| Thiorphan | Neprilysin (NEP) | Ki: 4.7 nM | [5] |
| Angiotensin-Converting Enzyme (ACE) | Ki: 150 nM | ||
| Endothelin-Converting Enzyme 1 (ECE-1) | Ki: >10 µM | ||
| Thermolysin | Ki: 2 µM | ||
| Amastatin | Aminopeptidase A | Ki: 2.5 x 10⁻⁷ M | |
| Leucine Aminopeptidase | Ki: 0.26 nM (Aeromonas), 30 nM (cytosolic) | ||
| Aminopeptidase M | Ki: 1.9 x 10⁻⁸ M | ||
| Thermolysin | No inhibition | ||
| Bestatin | Leucine Aminopeptidase | IC50: 20 nM | |
| Aminopeptidase B | IC50: 60 nM | ||
| Aminopeptidase M | Ki: 4.1 x 10⁻⁶ M | ||
| Leukotriene A4 Hydrolase | Ki: 201 µM | ||
| Captopril | Angiotensin-Converting Enzyme (ACE) | IC50: 6 nM | |
| Matrix Metalloproteinase-2 (MMP-2) | Inhibition at millimolar concentrations |
Experimental Protocols
Accurate determination of inhibitor specificity relies on robust and standardized experimental protocols. Below are detailed methodologies for key metalloproteinase inhibition assays.
Fluorometric Assay for Metalloproteinase (MMP) Inhibition
This high-throughput method provides a quantitative measure of MMP activity and is suitable for screening inhibitors.
Materials:
-
Purified, active MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test inhibitor (e.g., Phosphoramidon) and a known standard inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the MMP enzyme to the desired concentration in cold Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor and the standard inhibitor in Assay Buffer.
-
-
Assay Setup:
-
In the 96-well plate, add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the diluted MMP enzyme to the control and inhibitor test wells.
-
Add 25 µL of the serially diluted test compounds or standard inhibitor to the respective wells.
-
Add 25 µL of Assay Buffer (with the same solvent concentration as the inhibitor) to the enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 25 µL of the diluted fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm for many common substrates) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Endothelin-Converting Enzyme 1 (ECE-1) Activity Assay (Fluorometric)
This assay specifically measures the activity of ECE-1 and can be adapted for inhibitor screening.
Materials:
-
ECE-1 Assay Buffer
-
Recombinant human ECE-1
-
ECE-1 Substrate (a fluorogenic peptide)
-
ECE-1 Inhibitor (e.g., Phosphoramidon)
-
MCA Standard (for calibration)
-
96-well white plate
-
Fluorescence microplate reader
Procedure:
-
Reagent and Sample Preparation:
-
Warm ECE-1 Assay Buffer to 37°C.
-
Reconstitute the lyophilized ECE-1 in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
Prepare samples (e.g., cell lysates, tissue homogenates) in ice-cold ECE-1 Assay Buffer containing protease inhibitors. Centrifuge to clarify.
-
-
Assay Protocol:
-
Add samples, positive control (recombinant ECE-1), and blank (assay buffer) to the wells.
-
For inhibitor screening, add the diluted inhibitor to the appropriate wells. For sample background control, a specific ECE-1 inhibitor mix can be used.
-
Adjust the volume in all wells with ECE-1 Assay Buffer.
-
Incubate the plate at 37°C for 20 minutes, protected from light.
-
-
Standard Curve Preparation:
-
Prepare a standard curve using the provided MCA standard.
-
-
Reaction and Measurement:
-
Prepare the ECE-1 substrate mix and add it to all wells except the standards.
-
Immediately measure the fluorescence in kinetic mode (Ex/Em = 320/420 nm) for 30-40 minutes at 37°C.
-
-
Calculation:
-
Calculate the change in fluorescence over time for each well.
-
Use the standard curve to determine the amount of product formed.
-
Calculate the ECE-1 activity in the samples and the percent inhibition for the test compounds.
-
Neprilysin (NEP) Inhibition Assay (Fluorometric)
This protocol is designed to screen for inhibitors of neprilysin.
Materials:
-
NEP Assay Buffer
-
Recombinant human Neprilysin
-
NEP Substrate (a fluorogenic peptide)
-
Test Inhibitor (e.g., Phosphoramidon, Thiorphan)
-
Abz-Standard (for calibration)
-
96-well white plate
-
Fluorescence microplate reader
Procedure:
-
Reagent and Sample Preparation:
-
Prepare a working solution of the NEP substrate.
-
Prepare serial dilutions of the test inhibitor.
-
Prepare samples (e.g., tissue homogenates, cell lysates) in ice-cold NEP Assay Buffer containing protease inhibitors. Ensure samples do not contain EDTA/EGTA.
-
-
Assay Setup:
-
Add samples, positive control (recombinant NEP), and blank (assay buffer) to the wells.
-
Add the diluted inhibitor to the designated wells.
-
For a sample background control, a specific NEP inhibitor can be used.
-
-
Standard Curve:
-
Prepare a standard curve using the Abz-Standard.
-
-
Reaction and Measurement:
-
Equilibrate the plate and substrate to 37°C.
-
Initiate the reaction by adding the NEP substrate working solution to all wells except the standards.
-
Measure the fluorescence in kinetic mode (Ex/Em = 330/430 nm) at 37°C for 1-2 hours.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways
The inhibition of specific metalloproteinases can have significant effects on cellular signaling. Below are diagrams illustrating the signaling pathways involving Neprilysin and Endothelin-Converting Enzyme.
Caption: Simplified signaling pathway of Neprilysin (NEP) and its inhibition.
Caption: Overview of the Endothelin-Converting Enzyme (ECE) signaling pathway.
Conclusion
This compound salt exhibits a distinct specificity profile, potently inhibiting thermolysin and neprilysin, with varied effects on different isoforms of endothelin-converting enzyme and weaker activity against angiotensin-converting enzyme. This contrasts with the more selective profiles of inhibitors like Thiorphan for neprilysin and Captopril for ACE, and the broader aminopeptidase inhibition of Amastatin and Bestatin. The choice of inhibitor is therefore critically dependent on the specific metalloproteinase being targeted in a given experimental or therapeutic context. The provided protocols offer a foundation for researchers to quantitatively assess the specificity and potency of these and other metalloproteinase inhibitors in their own laboratories.
References
- 1. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Convenient fluorometric assay for matrix metalloproteinase activity and its application in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. MEROPS - the Peptidase Database [ebi.ac.uk]
Phosphoramidon Disodium Salt: A Comparative Guide to Combination Therapies in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Phosphoramidon disodium salt, a potent inhibitor of multiple metalloproteases, has garnered significant interest in cardiovascular research. Its ability to simultaneously block neprilysin (NEP) and endothelin-converting enzyme (ECE), and to a lesser extent, angiotensin-converting enzyme (ACE), positions it as a valuable tool for investigating the complex interplay of vasoactive peptide systems. This guide provides a comparative analysis of this compound salt in combination with other cardiovascular drugs, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development.
Performance in Combination: A Data-Driven Comparison
The therapeutic potential of inhibiting multiple pathways simultaneously has led to investigations into combining Phosphoramidon's inhibitory profile with other cardiovascular agents. The following tables summarize key experimental findings, comparing the effects of combination therapies against monotherapies in preclinical models of hypertension and heart failure.
Table 1: Antihypertensive Effects of Phosphoramidon in Combination with a Neprilysin Inhibitor
This study investigated the effects of Phosphoramidon, a dual ECE/NEP inhibitor, in combination with a selective NEP inhibitor, SCH 32615, in deoxycorticosterone acetate (DOCA)-salt hypertensive rats, a model of volume-dependent hypertension.
| Treatment Group | Animal Model | Mean Arterial Pressure (MAP) Reduction (mmHg) | Key Finding |
| Phosphoramidon (0.01 mg/kg/min) | DOCA-salt rats | -28 ± 6 | Dose-dependent reduction in blood pressure with Phosphoramidon monotherapy.[1] |
| Phosphoramidon (0.1 mg/kg/min) | DOCA-salt rats | -51 ± 5 | Dose-dependent reduction in blood pressure with Phosphoramidon monotherapy.[1] |
| Phosphoramidon (1.0 mg/kg/min) | DOCA-salt rats | -85 ± 6 | Dose-dependent reduction in blood pressure with Phosphoramidon monotherapy.[1] |
| SCH 32615 (1.0 mg/kg/min) | DOCA-salt rats | -49 ± 7 | Significant blood pressure reduction with selective NEP inhibition.[1] |
| Phosphoramidon (0.1 mg/kg/min) + SCH 32615 | DOCA-salt rats | No further reduction vs. SCH 32615 alone | At this dose, the antihypertensive effect is primarily attributed to NEP inhibition.[1] |
| Phosphoramidon (0.3 mg/kg/min) + SCH 32615 | DOCA-salt rats | Greater reduction than SCH 32615 alone | At a higher dose, the additional ECE inhibitory activity of Phosphoramidon contributes to a greater blood pressure-lowering effect. |
Table 2: Comparison of Dual ECE/NEP Inhibition vs. ACE Inhibition in Heart Failure
This study compared the effects of a dual ECE/NEP inhibitor (CGS 26303), conceptually similar to Phosphoramidon's action, with an ACE inhibitor (Temocapril) in Dahl salt-sensitive rats, a model of salt-sensitive hypertension and heart failure.
| Treatment Group | Animal Model | Systolic Blood Pressure Reduction | Left Ventricular Fractional Shortening | Plasma Endothelin-1 (ET-1) Levels |
| CGS 26303 (ECE/NEP Inhibitor) | Dahl salt-sensitive rats | Equal to ACE inhibitor | Significantly improved | Reduced to normal levels |
| Temocapril (ACE Inhibitor) | Dahl salt-sensitive rats | Equal to ECE/NEP inhibitor | Significantly improved | Increased compared to control |
| CGS 24592 (NEP Inhibitor) | Dahl salt-sensitive rats | Equal to ACE and ECE/NEP inhibitors | Significantly improved | Not reported |
Table 3: Comparison of Combined ACE/NEP Inhibition vs. ACE Inhibition Post-Myocardial Infarction
This study evaluated the effects of a combined ACE/NEP inhibitor (Omapatrilat) against an ACE inhibitor (Ramipril) in a mouse model of heart failure following myocardial infarction.
| Treatment Group | Animal Model | Cardiac Function | Cardiac Remodeling |
| Omapatrilat (ACE/NEP Inhibitor) | Mice with myocardial infarction | Improved | Improved |
| Ramipril (ACE Inhibitor) | Mice with myocardial infarction | Improved | Improved |
| Candoxatril (NEP Inhibitor) | Mice with myocardial infarction | Improved | Improved |
| Combined Effect | Mice with myocardial infarction | Greater improvement with dual inhibition | More obvious improvement with dual inhibition |
Signaling Pathways and Experimental Workflows
The cardiovascular system is regulated by a complex network of signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways targeted by Phosphoramidon and its combination partners, as well as a typical experimental workflow for preclinical evaluation.
References
Unlocking Synergistic Potential: A Comparative Guide to Phosphoramidon Disodium Salt in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the synergistic effects of Phosphoramidon Disodium Salt, complete with experimental data, detailed protocols, and pathway visualizations to guide future research and development.
This compound Salt, a well-established inhibitor of metalloproteases, primarily targeting neutral endopeptidase (NEP) and endothelin-converting enzyme (ECE), is gaining attention for its potential to enhance the efficacy of other therapeutic agents. This guide provides a comprehensive comparison of Phosphoramidon's performance in combination with other compounds, supported by experimental data and detailed methodologies, to illuminate its synergistic capabilities.
Synergistic Applications in Hypertension
Initial evidence of Phosphoramidon's synergistic potential comes from preclinical studies in hypertension. When combined with other antihypertensive agents, Phosphoramidon has been shown to produce a greater-than-additive reduction in blood pressure.
A key study investigated the effects of Phosphoramidon in combination with SCH 32615, a selective neutral endopeptidase (NEP) inhibitor, in deoxycorticosterone acetate (DOCA)-salt hypertensive rats. The data revealed a significant synergistic effect on blood pressure reduction.
| Treatment Group | Dose | Mean Arterial Pressure (MAP) Reduction (mmHg) |
| Phosphoramidon alone | 0.01 mg/kg/min | 28 ± 6 |
| Phosphoramidon alone | 0.1 mg/kg/min | 51 ± 5 |
| Phosphoramidon alone | 1.0 mg/kg/min | 85 ± 6 |
| SCH 32615 alone | 100 mg/kg + 1.0 mg/kg/min | 49 ± 7 |
| Phosphoramidon + SCH 32615 | 0.1 mg/kg/min + (SCH 32615 regimen) | No further reduction |
| Phosphoramidon + SCH 32615 | 0.3 mg/kg/min + (SCH 32615 regimen) | Greater reduction than SCH 32615 alone [1] |
Table 1: Synergistic effect of Phosphoramidon and SCH 32615 on blood pressure in DOCA-salt hypertensive rats. Note the enhanced effect at a higher dose of Phosphoramidon in combination.[1]
The proposed mechanism for this synergy involves the dual inhibition of both NEP and endothelin-converting enzyme (ECE) by Phosphoramidon, which complements the selective NEP inhibition by SCH 32615.[1] This leads to a more profound impact on the signaling pathways that regulate blood pressure.
Exploring Synergy in Oncology: A Frontier of Investigation
While direct clinical data on the synergistic effects of Phosphoramidon with chemotherapy is emerging, preclinical evidence with related metalloprotease inhibitors suggests a promising avenue for research. The rationale for this synergy lies in the multifaceted roles of the endothelin and natriuretic peptide systems in cancer progression, including cell proliferation, angiogenesis, and drug resistance.
Analogous Evidence from Metalloprotease Inhibitors
Studies on other metalloprotease inhibitors, such as matrix metalloproteinase (MMP) inhibitors, have demonstrated synergistic or additive effects when combined with conventional chemotherapy agents.
-
Batimastat (MMP inhibitor): Showed synergistic antitumor effects with docetaxel and potentiated the growth-suppressive activity of cisplatin.[2]
-
AG3340 (MMP inhibitor): Demonstrated synergistic effects on inhibiting tumor growth and angiogenesis when combined with carboplatin and paclitaxel.[2]
-
CGS-27023A (MMP inhibitor): The combination with conventional cytotoxic agents resulted in additive or synergistic effects.
These findings with other metalloprotease inhibitors provide a strong rationale for investigating similar synergistic interactions with Phosphoramidon. The inhibition of ECE by Phosphoramidon, leading to decreased production of the pro-tumorigenic peptide endothelin-1, is a key pathway of interest.
Potential for Mitigating Chemotherapy-Induced Cardiotoxicity
Recent research has highlighted the potential of neprilysin inhibitors, a class to which Phosphoramidon belongs, in mitigating the cardiotoxic effects of chemotherapeutic agents like doxorubicin. A study on a combination of a neprilysin inhibitor (sacubitril) and an angiotensin receptor blocker (valsartan) showed it could prevent doxorubicin-induced cardiac dysfunction in mice. While the primary outcome was cardioprotection rather than synergistic anticancer efficacy, this opens another dimension for the application of Phosphoramidon in oncology.
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of Phosphoramidon with other compounds, standardized experimental protocols are essential. The two most widely accepted methods are the Combination Index (CI) method and Isobologram Analysis.
Combination Index (CI) Method
The CI method, based on the median-effect principle, provides a quantitative measure of the interaction between two drugs.
Experimental Workflow:
-
Determine Single-Agent Dose-Response: Establish the dose-response curves for Phosphoramidon and the combination drug individually to determine their respective IC50 values (the concentration that inhibits 50% of the biological activity).
-
Constant-Ratio Combination: Combine the drugs at a constant ratio (e.g., based on their IC50 values) and perform dose-response experiments with the combination.
-
Calculate Combination Index (CI): Utilize software such as CompuSyn to calculate the CI value.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Isobologram Analysis
Isobologram analysis is a graphical method used to visualize and assess drug interactions.
Methodology:
-
Plot Individual IC50s: The IC50 values of Phosphoramidon and the other drug are plotted on the x- and y-axes, respectively.
-
Draw Line of Additivity: A straight line connecting these two points represents the line of additivity. This line indicates the expected additive effect of the drug combination.
-
Plot Combination Data: The concentrations of the two drugs in combination that produce the same 50% inhibitory effect are plotted on the graph.
-
Interpret the Isobologram:
-
Points below the line: Synergy
-
Points on the line: Additivity
-
Points above the line: Antagonism
-
References
Safety Operating Guide
Proper Disposal of Phosphoramidon Disodium Salt: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Phosphoramidon Disodium salt, a metalloendopeptidase inhibitor, tailored for researchers, scientists, and drug development professionals. While this compound salt is not classified as a hazardous substance under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) or the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to proper chemical waste disposal protocols is a critical component of good laboratory practice.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn to minimize any potential exposure. Although not classified as hazardous, direct contact with any chemical should be avoided.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Salt
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles (compliant with European standard EN 166 or OSHA 29 CFR 1910.133).[1][2] | To protect eyes from any potential splashes or dust particles. |
| Hand Protection | Chemically compatible, protective gloves.[2] | To prevent direct skin contact with the chemical. |
| Body Protection | Long-sleeved laboratory coat. | To protect skin and clothing from contamination. |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound salt is to treat it as chemical waste and to prevent its release into the environment.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound salt waste.
-
The container should be made of a material that is compatible with the chemical and should have a secure, leak-proof closure.
-
Do not mix this compound salt waste with other incompatible chemical waste streams.
2. Waste Collection:
-
For solid waste (e.g., unused reagent, contaminated paper towels), carefully place it into the designated waste container, avoiding the formation of dust.
-
For aqueous solutions containing this compound salt, pour the waste into a designated liquid waste container.
-
Ensure the container is not filled beyond 90% of its capacity to allow for expansion and prevent spills.
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
For solid spills, sweep up the material and place it into the designated waste container, avoiding dust generation.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth) and then place it into the waste container.
-
Clean the spill area thoroughly with water.
4. Storage of Waste:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
The storage area should be away from incompatible materials.
5. Final Disposal:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to local, regional, and national regulations.
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
While some safety data sheets suggest that very small quantities may be disposed of with household waste, it is best practice in a laboratory setting to dispose of all chemical waste through a certified vendor to ensure environmental protection.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound salt.
Caption: Workflow for the proper disposal of this compound salt.
Regulatory Compliance
It is imperative to consult and comply with all local, regional, and national regulations governing chemical waste disposal. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). For academic laboratories, Subpart K of the RCRA regulations provides an alternative set of standards for managing hazardous waste. Always refer to your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
References
Essential Safety and Logistics for Handling Phosphoramidon Disodium
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of Phosphoramidon Disodium, a metalloendopeptidase inhibitor. Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to prevent exposure. The recommended PPE is outlined below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | With side shields, compliant with European standard EN 166 or OSHA 29 CFR 1910.133.[1][2] |
| Goggles | As an alternative to safety glasses.[1] | |
| Hand Protection | Protective Gloves | Chemical-resistant. Inspect before use and refer to manufacturer specifications for permeability and breakthrough time.[1] |
| Body Protection | Lab Coat/Clothing | Long-sleeved clothing to prevent skin exposure.[1] |
| Respiratory Protection | Particle Filter Respirator | Recommended, especially if dust formation is possible. For firefighting, a self-contained breathing apparatus (SCBA) is required. |
Operational Plan: Safe Handling and Storage
Proper operational procedures are crucial to minimize risk during the handling and storage of this compound.
Engineering Controls:
-
Under normal laboratory use, specific engineering controls may not be necessary.
-
Ventilation: Ensure adequate ventilation is maintained, particularly for small-scale laboratory use.
Handling Procedures:
-
Avoid Contact: Prevent contact with skin, eyes, or clothing.
-
Avoid Ingestion and Inhalation: Do not ingest or inhale the substance.
-
Prevent Dust Formation: Take measures to avoid the formation of dust during handling.
-
Hygiene: Practice good industrial hygiene. Do not eat, drink, or smoke in the handling area. Wash hands before breaks and after work. Remove and wash contaminated clothing before reuse.
Storage:
-
Moisture Protection: Protect from moisture.
-
Incompatible Materials: Keep away from incompatible products.
-
Temperature: Store at –20 °C for long-term stability.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste.
-
Regulatory Compliance: Consult and adhere to all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.
-
Containment: Sweep up any spills and shovel the material into suitable containers for disposal. Avoid creating dust during this process.
-
Environmental Release: Do not release into the environment.
Emergency Procedures
In the event of an emergency, follow these first-aid measures.
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, get medical attention.
-
Fire: Use extinguishing measures appropriate for the local circumstances and surrounding environment, such as water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. Firefighters should wear a self-contained breathing apparatus and full protective gear.
Visualizing the Safety Workflow
To provide a clear, step-by-step visual guide for the safety and disposal plan, the following workflow diagram has been created.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
